Technical Documentation Center

5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide

Core Science & Biosynthesis

Foundational

5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide CAS 2089315-51-3

Technical Monograph: 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide Executive Summary 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide is a high-value heterocyclic building block characterized by the "privileged" i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide

Executive Summary

5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide is a high-value heterocyclic building block characterized by the "privileged" imidazo[1,2-a]pyridine scaffold. Unlike the more common 2- or 3-substituted derivatives, this compound features a reactive electrophilic handle at the C5 position . This specific substitution pattern allows medicinal chemists to explore novel chemical space, particularly in the development of kinase inhibitors (e.g., PDGFR), anti-tubercular agents, and GABA receptor modulators. The bromomethyl group serves as a versatile "warhead" for


 coupling reactions, enabling the rapid generation of diversity-oriented libraries.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide
CAS Number 2089315-51-3
Molecular Formula

Molecular Weight 291.97 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in DCM
Stability Hygroscopic; store under inert gas at 2–8°C
Reactivity Class Alkylating agent (Electrophile)

Synthetic Utility & Mechanism[2][3][4][5]

The core utility of CAS 2089315-51-3 lies in its ability to introduce the imidazo[1,2-a]pyridine moiety into a target molecule via nucleophilic substitution. The C5-position offers a unique vector for structure-activity relationship (SAR) optimization, often improving solubility or metabolic stability compared to C2/C3 analogs.

Key Reactivity Pathways:

  • Amination: Reaction with primary/secondary amines to form C5-aminomethyl derivatives.

  • Etherification: Coupling with phenols or alcohols.

  • Thioetherification: Reaction with thiols (e.g., cysteine residues or mercaptans).

Visualization: Reactivity Profile

ReactivityProfile Core 5-(Bromomethyl) imidazo[1,2-a]pyridine (Electrophile) Prod_Amine 5-(Aminomethyl) imidazo[1,2-a]pyridine Core->Prod_Amine  + HNR2 (Base, DMF)   Prod_Thiol Thioether Derivatives Core->Prod_Thiol  + RSH (Base, MeCN)   Prod_Ether Ether Linkages Core->Prod_Ether  + ArOH (K2CO3, Acetone)   Amine Primary/Secondary Amines Amine->Prod_Amine Thiol Thiols (R-SH) Thiol->Prod_Thiol Phenol Phenols (Ar-OH) Phenol->Prod_Ether

Figure 1: Divergent synthesis pathways utilizing the electrophilic bromomethyl handle.

Preparation & Synthesis Strategy

While the commercial availability of CAS 2089315-51-3 is increasing, in-house preparation ensures freshness, which is critical for alkyl bromides. The synthesis typically proceeds from 2-amino-6-methylpyridine .

Step-by-Step Synthesis Protocol

Step 1: Cyclization to 5-Methylimidazo[1,2-a]pyridine

  • Reagents: 2-Amino-6-methylpyridine (1.0 eq), Chloroacetaldehyde (50% aq. solution, 1.5 eq), Sodium Bicarbonate (

    
    ).
    
  • Solvent: Ethanol.[1]

  • Procedure:

    • Dissolve 2-amino-6-methylpyridine in ethanol.

    • Add chloroacetaldehyde dropwise at room temperature.

    • Reflux for 4–6 hours.

    • Cool, neutralize with

      
      , and extract with DCM.
      
    • Outcome: 5-Methylimidazo[1,2-a]pyridine (Precursor).

Step 2: Radical Bromination to Product

  • Reagents: 5-Methylimidazo[1,2-a]pyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (cat.).

  • Solvent:

    
     or Benzotrifluoride (Green alternative).
    
  • Procedure:

    • Dissolve precursor in solvent under

      
      .
      
    • Add NBS and AIBN.

    • Reflux under visible light irradiation (optional but helpful) for 2–4 hours.

    • Cool to 0°C. The succinimide byproduct precipitates. Filter it off.

    • Treat the filtrate with HBr (in acetic acid or dioxane) to precipitate the target hydrobromide salt.

    • Purification: Recrystallize from Ethanol/Ether.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 2-Amino-6-methylpyridine Inter 5-Methylimidazo[1,2-a]pyridine Start->Inter Cyclization Reagent1 Chloroacetaldehyde (Reflux, EtOH) Reagent1->Inter Final 5-(Bromomethyl)imidazo[1,2-a]pyridine Hydrobromide Inter->Final Functionalization Reagent2 NBS, AIBN (Radical Bromination) Reagent2->Final Step3 HBr Treatment (Salt Formation) Step3->Final

Figure 2: Synthetic route from commercially available aminopyridines.

Experimental Protocol: Standard Coupling

Objective: Synthesis of a 5-aminomethyl derivative (General Procedure).

Materials:

  • 5-(Bromomethyl)imidazo[1,2-a]pyridine HBr (1.0 mmol)

  • Secondary Amine (e.g., Morpholine, 1.2 mmol)

  • 
     (3.0 mmol) or DIPEA (3.0 mmol)
    
  • Acetonitrile (anhydrous, 5 mL)

Procedure:

  • Preparation: In a dry vial, suspend the 5-(bromomethyl)imidazo[1,2-a]pyridine HBr salt in Acetonitrile.

  • Activation: Add the base (

    
     or DIPEA). Stir for 10 minutes at room temperature to liberate the free base in situ.
    
  • Addition: Add the secondary amine dropwise.

  • Reaction: Stir at 60°C for 2–4 hours . Monitor by TLC (System: 5% MeOH in DCM).

  • Workup:

    • Filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Critical Note: The free base of the bromomethyl compound is less stable than the HBr salt. Always generate it in situ or use immediately.

Safety & Handling (E-E-A-T)

  • Corrosivity: As an alkyl bromide, this compound is a potential lachrymator and skin irritant. It can cause severe burns. Handle only in a fume hood.

  • Hygroscopic Nature: The hydrobromide salt absorbs moisture, which can hydrolyze the C-Br bond to the alcohol (inactive). Store in a desiccator at 2–8°C.

  • Neutralization: Spills should be treated with aqueous sodium bisulfite or dilute ammonia to quench the alkylating potential.

References

  • Sigma-Aldrich. (n.d.). 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide Product Page. Retrieved from

  • Bagdi, A. K., et al. (2020). Recent advances in the synthesis of imidazo[1,2-a]pyridines. RSC Advances. Retrieved from

  • Goel, R., et al. (2019). Imidazo[1,2-a]pyridine scaffolds as prospective therapeutic agents. MedChemComm. Retrieved from

  • ChemicalBook. (n.d.). Safety Data Sheet: Bromomethyl pyridines. Retrieved from

  • Beilstein Institute. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics. Beilstein Journal of Organic Chemistry. Retrieved from

Sources

Exploratory

The Synthetic Keystone: A Technical Guide to 5-(Bromomethyl)imidazo[1,2-a]pyridine Hydrobromide in Modern Drug Discovery

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Strategic Importance of the 5-Bromomethyl Handle The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Strategic Importance of the 5-Bromomethyl Handle

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its unique bicyclic aromatic structure allows for versatile substitution patterns, enabling fine-tuning of physicochemical properties and biological activity.[3] This scaffold is present in a range of marketed drugs, highlighting its clinical significance.[4] In recent years, derivatives of imidazo[1,2-a]pyridine have shown significant promise as potent inhibitors of various protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[2][5][6]

This technical guide focuses on a particularly valuable derivative: 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide. The strategic placement of the bromomethyl group at the 5-position provides a highly reactive electrophilic center, enabling covalent linkage to a wide array of nucleophilic moieties. This "handle" is instrumental in the construction of complex molecular architectures and has been pivotal in the development of advanced drug candidates, particularly in the realm of kinase inhibitors.[6] This document will provide an in-depth exploration of the synthesis, reactivity, and applications of this key intermediate, tailored for researchers and professionals in drug development.

Synthesis of 5-(Bromomethyl)imidazo[1,2-a]pyridine Hydrobromide: A Two-Step Approach

The most common and logical synthetic route to 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide involves a two-step process: the formation of the imidazo[1,2-a]pyridine core bearing a hydroxymethyl group at the 5-position, followed by the bromination of the alcohol.

Step 1: Synthesis of (Imidazo[1,2-a]pyridin-5-yl)methanol

The initial construction of the imidazo[1,2-a]pyridine ring system can be achieved through various methods, with the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound being a classical and reliable approach.[7] For the synthesis of the 5-hydroxymethyl derivative, a suitable starting material is 6-methyl-2-aminopyridine, which upon cyclization, positions the methyl group at the desired 5-position. Subsequent oxidation of this methyl group would yield the primary alcohol. However, a more direct approach involves the cyclization of 2-aminopyridine with 1,3-dichloroacetone, followed by functional group manipulation. A more contemporary and efficient method is the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, which allows for the rapid assembly of the imidazo[1,2-a]pyridine scaffold.[8]

Conceptual Workflow for the Synthesis of 5-(Bromomethyl)imidazo[1,2-a]pyridine Hydrobromide

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination A 6-Methyl-2-aminopyridine C Cyclization A->C B α-Halo Ketone B->C D (Imidazo[1,2-a]pyridin-5-yl)methanol C->D Formation of Imidazo[1,2-a]pyridine Ring F Bromination Reaction D->F E Phosphorus Tribromide (PBr3) E->F G 5-(Bromomethyl)imidazo[1,2-a]pyridine Hydrobromide F->G Conversion of Alcohol to Bromide

Caption: Synthetic pathway from 6-methyl-2-aminopyridine to the target compound.

Step 2: Bromination of (Imidazo[1,2-a]pyridin-5-yl)methanol

The conversion of the primary alcohol of (imidazo[1,2-a]pyridin-5-yl)methanol to the corresponding bromide is a critical step. Various brominating agents can be employed for this transformation. A common and effective method for converting primary alcohols to alkyl bromides is the use of phosphorus tribromide (PBr₃). This reagent is highly effective, and the reaction typically proceeds under mild conditions.

Disclaimer: This protocol is a representative procedure based on established chemical principles for the bromination of benzylic and heterocyclic alcohols. Researchers should conduct their own risk assessment and optimization.

Materials:

  • (Imidazo[1,2-a]pyridin-5-yl)methanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or hexanes for precipitation/crystallization

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve (imidazo[1,2-a]pyridin-5-yl)methanol (1.0 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: Slowly add phosphorus tribromide (0.4 eq., a slight excess of the stoichiometric 0.33 eq. is often used to ensure complete reaction) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition. Causality: The slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate. Causality: This step neutralizes the excess PBr₃ and the hydrobromic acid (HBr) byproduct. Perform this step in a well-ventilated fume hood as gas evolution (CO₂) will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 5-(bromomethyl)imidazo[1,2-a]pyridine. The hydrobromide salt can then be precipitated by the addition of a solution of HBr in a suitable solvent or by treatment with an ethereal HCl solution followed by an anion exchange. For many subsequent reactions, the free base is used directly. Purification can be achieved by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Key Transformations

The synthetic utility of 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide stems from the high reactivity of the bromomethyl group as an electrophile in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups at the 5-position of the imidazo[1,2-a]pyridine core.

Nucleophilic Substitution Reactions

The benzylic-like bromide is an excellent leaving group, making the methylene carbon susceptible to attack by a diverse range of nucleophiles, including:

  • Amines (N-alkylation): Primary and secondary amines readily displace the bromide to form the corresponding 5-(aminomethyl)imidazo[1,2-a]pyridine derivatives. This is a cornerstone reaction for connecting the imidazo[1,2-a]pyridine scaffold to other pharmacophoric groups.

  • Phenols and Alcohols (O-alkylation): The reaction with phenols or alcohols in the presence of a base yields the corresponding ether-linked derivatives.

  • Thiols (S-alkylation): Thiols react to form thioether linkages.

  • Carboxylates: Reaction with carboxylate salts can be used to introduce ester functionalities.

General Nucleophilic Substitution Pathway

G A 5-(Bromomethyl)imidazo[1,2-a]pyridine C SN2 Reaction A->C B Nucleophile (Nu-H) (e.g., R₂NH, ArOH, RSH) B->C Base (e.g., K₂CO₃, Et₃N) D 5-(Nucleophilomethyl)imidazo[1,2-a]pyridine C->D E HBr (byproduct) C->E

Caption: Versatility of the bromomethyl group in SN2 reactions.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The imidazo[1,2-a]pyridine scaffold has been extensively explored in the development of kinase inhibitors. The 5-(bromomethyl) derivative serves as a key building block for introducing moieties that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. A prominent example is in the synthesis of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently hyperactivated in human cancers.[6]

Case Study: Synthesis of PI3K/mTOR Inhibitor Scaffolds

Several potent PI3K/mTOR dual inhibitors feature the imidazo[1,2-a]pyridine core. The synthesis of these molecules often involves the reaction of 5-(bromomethyl)imidazo[1,2-a]pyridine with a nucleophilic partner that itself contains functionalities designed to interact with the kinase hinge region or other key binding pockets.

For instance, a common synthetic strategy involves the coupling of 5-(bromomethyl)imidazo[1,2-a]pyridine with a substituted aminopyridine or similar nitrogen-containing heterocycle. This reaction forms a crucial C-N bond, linking the two key fragments of the final inhibitor.

Table 1: Examples of Biologically Active Compounds Derived from Imidazo[1,2-a]pyridine Scaffolds

Compound ClassTarget(s)Reported Activity (IC₅₀)Reference
Imidazo[1,2-a]pyridine DerivativePI3Kα150 nM[5]
Imidazo[1,2-a]pyridine-based Inhibitor5-Lipoxygenase0.16 µM (intact cells)[5]
Thiazole-substituted Imidazo[1,2-a]pyridinePI3Kα2.8 nM[1]
Quinazoline-substituted Imidazo[1,2-a]pyridinePI3Kα1.94 nM[2]
Imidazo[1,2-a]pyridine Derivative 15a PI3Kα / mTOR1.1 nM / 0.17 nM[6]

Safety and Handling

5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide is a reactive chemical intermediate. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide is a high-value, versatile building block in medicinal chemistry. Its strategic importance lies in the reactive bromomethyl handle, which facilitates the efficient construction of diverse and complex molecules. The demonstrated application of this intermediate in the synthesis of potent kinase inhibitors, particularly those targeting the PI3K/mTOR pathway, underscores its significance in modern drug discovery. The synthetic protocols and reactivity patterns outlined in this guide provide a foundational understanding for researchers aiming to leverage this powerful scaffold in the development of novel therapeutic agents.

References

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38:1, (2023). [Link]

  • Hayakawa, M., et al. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412 (2007). [Link]

  • Guan, H., et al. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3389 (2024). [Link]

  • Wang, X., et al. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3028-3046 (2020). [Link]

  • Wang, Y., et al. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3220 (2023). [Link]

  • Royal Society of Chemistry. Experimental Methods 1. Bromination. [Link]

  • de Oliveira, K. T., et al. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 11(2), 2348-2383 (2026). [Link]

  • S. Adimurthy, et al. Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 52(42), 6848-6863 (2016). [Link]

  • Kaushik, N., et al. Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing, (2016). [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]

  • Gonzalez-Bobes, F., et al. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI, (2024). [Link]

  • Facile Synthesis of 3-Substituted Imidazo[1,2-a]pyridines Through Formimidamide Chemistry. [Link]

  • Gonzalez-Bobes, F., et al. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI, (2025). [Link]

  • Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]

  • ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PMC, (2024). [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2181-2187 (2021). [Link]

  • Google Patents.
  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry, 31(4), (2015). [Link]

  • Khan Academy. Bromination of Phenols. [Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). PMC, (2024). [Link]

  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Publishing, (2018). [Link]

Sources

Foundational

Discovery and history of imidazo[1,2-a]pyridine synthesis

An In-depth Technical Guide to the Discovery and Synthetic Evolution of Imidazo[1,2-a]pyridines Introduction: The Privileged Scaffold The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that holds a position...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and Synthetic Evolution of Imidazo[1,2-a]pyridines

Introduction: The Privileged Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that holds a position of significant privilege in the world of medicinal chemistry and materials science.[1][2] This nitrogen bridgehead system is the foundational structure for a multitude of blockbuster drugs, including the widely prescribed hypnotics Zolpidem and Alpidem, showcasing its profound biological relevance.[3][4] The journey of this scaffold, from its initial synthesis over a century ago to the sophisticated, atom-economical methods employed today, is a compelling narrative of chemical innovation. This guide provides a deep, technical dive into the historical milestones and transformative methodologies that have defined the synthesis of imidazo[1,2-a]pyridines, offering field-proven insights for researchers and drug development professionals.

Part 1: The Genesis – The Tschitschibabin Reaction

The story of imidazo[1,2-a]pyridine synthesis begins in the early 20th century with the pioneering work of Russian chemist Aleksei Chichibabin (often Germanized as Tschitschibabin). In 1925, he reported the first general and reliable method for constructing this bicyclic system.[3][5]

The Core Principle: Condensation and Cyclization

The classical Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-haloketone or α-haloaldehyde.[5][6] The reaction proceeds through a two-step sequence:

  • Initial Alkylation: The exocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in an S_N2 reaction. This forms a 1-(2-oxoalkyl)-2-aminopyridinium salt intermediate.

  • Intramolecular Cyclization: The endocyclic pyridine nitrogen then performs a nucleophilic attack on the carbonyl carbon of the newly introduced side chain. This is followed by a dehydration step, often facilitated by heating, which results in the formation of the aromatic imidazo[1,2-a]pyridine ring system.

The causality behind this experimental choice is elegant in its simplicity: it leverages the inherent nucleophilicity of the two distinct nitrogen atoms in 2-aminopyridine to build the fused five-membered ring onto the existing six-membered pyridine core.

Mechanistic Pathway of the Tschitschibabin Reaction

Tschitschibabin_Mechanism Tschitschibabin Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 2-Aminopyridine INT Pyridinium Salt Intermediate R1->INT SN2 Attack R2 α-Haloketone R2->INT PROD Imidazo[1,2-a]pyridine INT->PROD Intramolecular Cyclization & Dehydration

Caption: The Tschitschibabin reaction pathway.

Limitations and Legacy

Despite its foundational importance, the classical Tschitschibabin synthesis has significant drawbacks. The reaction often requires high temperatures and can result in modest yields.[5] Furthermore, the α-halocarbonyl starting materials are frequently potent lachrymators and are not always commercially available, limiting the diversity of accessible structures.[7] Nevertheless, its discovery laid the essential groundwork upon which nearly a century of synthetic innovation has been built.

Part 2: A Strategic Alternative – The Ortoleva-King Reaction

A significant advancement came with the development of the Ortoleva-King reaction. This method provided a clever workaround to the primary limitation of the Tschitschibabin synthesis: the need for pre-functionalized, and often noxious, α-halocarbonyls.[7][8]

The Core Principle: In Situ Halogenation

The Ortoleva-King reaction generates the key electrophilic intermediate in situ. It typically involves heating a ketone possessing an active methyl or methylene group (like an acetophenone) with iodine and a pyridine base.[7][9] In the context of imidazo[1,2-a]pyridine synthesis, 2-aminopyridine itself serves as the base.

The mechanism is understood to proceed as follows:

  • Enolate Formation: The 2-aminopyridine acts as a base, deprotonating the α-carbon of the ketone to form an enolate.

  • α-Iodination: The enolate attacks molecular iodine (I₂) to form an α-iodoketone.

  • Pyridinium Salt Formation: This newly formed α-iodoketone is immediately trapped by another molecule of 2-aminopyridine to form the same pyridinium salt intermediate seen in the Tschitschibabin reaction.

  • Base-Mediated Cyclization: A final cyclization and dehydration step, usually promoted by the addition of a stronger base, yields the final product.[7]

This approach is highly advantageous as it starts with more readily available and less hazardous ketones. Modern variations have refined this into a one-pot process, significantly improving workflow efficiency.[8][10]

Mechanistic Workflow of the Ortoleva-King Synthesis

Ortoleva_King_Workflow Ortoleva-King One-Pot Workflow START Start 2-Aminopyridine Ketone Iodine (I₂) STEP1 Step 1: In Situ α-Iodination Formation of α-Iodoketone Formation of Pyridinium Salt START->STEP1 Heat (e.g., 110°C) STEP2 Step 2: Cyclization Addition of Base (e.g., NaOH) Heat STEP1->STEP2 Intermediate forms END End Product | Imidazo[1,2-a]pyridine STEP2->END

Caption: A one-pot experimental workflow based on the Ortoleva-King reaction.

Part 3: The Modern Era – A Paradigm Shift in Efficiency and Diversity

The late 20th and early 21st centuries witnessed a dramatic evolution in synthetic strategies, driven by the demands of drug discovery for greater efficiency, molecular diversity, and sustainability.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions (MCRs) have emerged as a powerful tool, allowing for the construction of complex molecules in a single step from three or more starting materials.[11] For imidazo[1,2-a]pyridines, the most prominent MCR is the Groebke-Blackburn-Bienaymé (GBB) reaction .[3][12]

This three-component reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide, typically under Lewis or Brønsted acid catalysis.[3] The GBB reaction rapidly generates highly substituted 3-aminoimidazo[1,2-a]pyridine derivatives, which are difficult to access through classical methods. Its high atom economy and operational simplicity make it a favored method in modern medicinal chemistry for building libraries of diverse compounds.[3]

Transition-Metal Catalysis: Unlocking New Pathways

The introduction of transition-metal catalysis, particularly with copper, has revolutionized the field.[11] These methods enable reactions under milder conditions and with broader substrate scopes. Key strategies include:

  • Domino A³-Coupling/Cyclization: A powerful one-pot synthesis involves the copper-catalyzed coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne (A³-coupling), which is followed by an intramolecular cyclization to furnish the imidazo[1,2-a]pyridine product.[3][11]

  • Aerobic Oxidative Cyclization: Many modern protocols utilize copper or other metals to catalyze the oxidative C-N bond formation, often using air or oxygen as the terminal oxidant.[11][13] This approach is environmentally friendly as the only byproduct is water.

  • C-H Functionalization: Advanced catalytic systems now allow for the direct coupling of 2-aminopyridines with substrates like vinyl azides or even simple ketones via C-H activation, representing the cutting edge of synthetic efficiency.[11][14]

Catalytic Cycle for Copper-Mediated Synthesis

Copper_Cycle Simplified Copper-Catalyzed Cycle CuI Cu(I) Catalyst Int1 Intermediate A (e.g., Copper Acetylide) CuI->Int1 + Alkyne Int2 Intermediate B (Cyclization Precursor) Int1->Int2 + Iminium Ion (from Aldehyde + 2-AP) Product Imidazo[1,2-a]pyridine Int2->Product Intramolecular Cyclization Product->CuI Catalyst Regeneration (+ Oxidant)

Caption: A generic cycle for copper-catalyzed A³-coupling and cyclization.

Green Chemistry Approaches

There is a growing emphasis on developing more sustainable synthetic protocols. This includes the use of microwave irradiation to drastically reduce reaction times and energy consumption, and the replacement of traditional organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents.[3][4]

Part 4: Comparative Analysis and Experimental Protocols

The choice of synthetic route depends on the desired substitution pattern, scale, and available resources. The following table provides a comparative overview of the key methodologies.

Methodology Year of Discovery Key Starting Materials Core Reagents/Catalyst Advantages Limitations
Tschitschibabin 19252-Aminopyridine, α-HaloketoneNone (thermal)Simple, foundationalHarsh conditions, lachrymatory reagents, limited substrate scope
Ortoleva-King ~1940s2-Aminopyridine, KetoneIodine (I₂)Avoids lachrymatory reagents, one-pot potentialStoichiometric iodine, can require strong base
GBB Reaction ~19982-Aminopyridine, Aldehyde, IsocyanideAcid catalyst (Lewis or Brønsted)High efficiency, atom economy, builds complexity rapidlyLimited to 3-amino derivatives, isocyanide odor
Cu-Catalyzed ~2000s-Present2-Aminopyridine, Alkyne, Aldehyde, etc.Copper Salt (e.g., CuI)Mild conditions, broad scope, high yields, green potentialCatalyst cost, potential metal contamination
Experimental Protocols
  • Setup: In a round-bottom flask, dissolve 2-aminopyridine (2.0 mmol, 1.0 eq) in aqueous ethanol (1:1 v/v, 10 mL).

  • Reagent Addition: To this solution, add 2-bromoacetophenone (phenacyl bromide) (2.0 mmol, 1.0 eq).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 mmol, 2.0 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1 v/v) mobile phase.

  • Workup: Upon completion, extract the product with a mixture of water and chloroform (1:1, 2 x 100 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final product.

  • Setup: In a microwave-safe vial, dissolve the desired 2-aminopyridine (0.5 mmol, 1.0 eq), the corresponding aldehyde (0.5 mmol, 1.0 eq), and an isocyanide (e.g., cyclohexyl isocyanide) (0.5 mmol, 1.0 eq) in methanol (1.5 mL).

  • Catalyst Addition: Add the catalyst, for example, Gadolinium(III) triflate (Gd(OTf)₃) (5.0 mol%).

  • Reaction: Seal the vial and stir the reaction mixture at 150 °C under microwave irradiation for 30-180 minutes, depending on the substrates.

  • Isolation: After cooling the vial to room temperature, remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

Conclusion and Future Outlook

The synthesis of imidazo[1,2-a]pyridines has transformed from a classical condensation reaction into a sophisticated field featuring a diverse array of highly efficient and versatile methodologies. The journey from Tschitschibabin's foundational work to modern metal-catalyzed and multicomponent strategies highlights the relentless drive of chemists to improve upon the past. The future of this field will likely focus on further enhancing sustainability through biocatalysis and flow chemistry, as well as developing novel C-H activation strategies that allow for the late-stage functionalization of complex molecules, ensuring the continued prominence of the imidazo[1,2-a]pyridine scaffold in the development of future medicines and materials.

References

  • Vertex AI Search. (2017). Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis.
  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • PMC. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Semantic Scholar. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • PubMed. (2012). Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. [Link]

  • ResearchGate. (2025). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. [Link]

  • ACS Publications. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry. [Link]

  • PMC. (n.d.).
  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • ResearchGate. (2025). A novel manganese/iodine-catalyzed Ortoleva-King type protocol for the synthesis of imidazo[1,2-a]pyridines and Zolimidine. [Link]

  • ResearchGate. (n.d.). Imidazopyridine derivatives from the Chichibabin reaction. [Link]

  • ResearchGate. (2025). Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

Sources

Exploratory

Mechanism of action of imidazo[1,2-a]pyridine compounds

An In-depth Technical Guide on the Mechanism of Action of Imidazo[1,2-a]pyridine Compounds Abstract The imidazo[1,2-a]pyridine ring system represents a "privileged scaffold" in medicinal chemistry, forming the core struc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Mechanism of Action of Imidazo[1,2-a]pyridine Compounds

Abstract

The imidazo[1,2-a]pyridine ring system represents a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous clinically approved drugs and a multitude of investigational agents.[1][2] Its synthetic tractability and versatile chemical nature have allowed for the development of compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuropharmacological effects.[3][4][5] This technical guide provides a comprehensive exploration of the multifaceted mechanisms of action of imidazo[1,2-a]pyridine derivatives, aimed at researchers, scientists, and drug development professionals. We will dissect the key molecular targets, the signaling pathways they modulate, and the self-validating experimental protocols used to elucidate these mechanisms, thereby offering a foundation for future drug discovery efforts.

Anticancer Mechanisms: Targeting the Hallmarks of Malignancy

Imidazo[1,2-a]pyridine derivatives have emerged as a powerful class of anticancer agents, primarily due to their ability to interfere with multiple signaling pathways and cellular processes essential for tumor growth and survival.[6][7]

Inhibition of Pro-Survival Kinase Signaling Cascades

Kinase signaling pathways are central regulators of cell fate, and their dysregulation is a common feature of many cancers. Imidazo[1,2-a]pyridines have been expertly tailored to inhibit several key oncogenic kinases.

1.1.1 The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical pro-survival cascade frequently hyperactivated in cancer.

  • Mechanism of Action: A significant number of imidazo[1,2-a]pyridine derivatives function as potent ATP-competitive inhibitors of PI3K and/or mTOR.[8][9] By binding to the kinase domain of these enzymes, they block the phosphorylation of downstream targets. Inhibition of PI3K prevents the conversion of PIP2 to PIP3, thereby blocking the activation of Akt. This disruption leads to decreased cell proliferation, suppression of angiogenesis, and the induction of apoptosis.[8][10]

PI3K_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTOR->Proliferation Compound Imidazo[1,2-a]pyridine Inhibitor Compound->PI3K INHIBITS

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine compounds.

1.1.2 Other Kinase Targets

The versatility of the scaffold allows for the targeting of other kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs leads to cell cycle arrest.[7]

  • VEGFR & EGFR: Targeting these receptor tyrosine kinases can block angiogenesis and tumor proliferation.[7]

Disruption of Microtubule Dynamics

The cellular cytoskeleton, particularly microtubules, is a validated target for cancer chemotherapy.

  • Mechanism of Action: Certain imidazo[1,2-a]pyridine derivatives act as potent microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1][2] This disruption of the microtubule network is catastrophic for dividing cells, leading to a mitotic block in the G2/M phase of the cell cycle and subsequent apoptotic cell death.

Experimental Protocol: Validation of PI3K Pathway Inhibition

This protocol provides a self-validating system to confirm the mechanism of action.

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7, known for PI3K pathway activation) and treat with various concentrations of the test imidazo[1,2-a]pyridine compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction: Lyse the cells to extract total protein. Quantify the protein concentration using a BCA assay to ensure equal loading.

  • Western Blot Analysis:

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key pathway proteins: phospho-Akt (Ser473), total Akt, phospho-mTOR, and total mTOR. The use of both phospho-specific and total protein antibodies is critical for validation, as it demonstrates specific inhibition of phosphorylation rather than protein degradation.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) to confirm equal loading.

    • Incubate with the appropriate secondary antibodies and visualize using chemiluminescence.

  • Data Interpretation: A dose-dependent decrease in the ratio of phospho-Akt/total Akt and phospho-mTOR/total mTOR, with no significant change in total protein levels, provides strong evidence for pathway inhibition.[8][11][12]

Antimicrobial Mechanisms: A New Front Against Drug Resistance

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Imidazo[1,2-a]pyridines have shown significant promise, particularly against Mycobacterium tuberculosis (Mtb).

Antitubercular Activity: Targeting Cellular Respiration
  • Mechanism of Action: A leading class of antitubercular imidazo[1,2-a]pyridines, including the clinical candidate Q203 (Telacebec), targets the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of Mtb.[1][13][14] This inhibition blocks cellular respiration, depleting the bacterium's supply of ATP, which is essential for survival and growth. This mechanism is highly specific to Mtb and demonstrates potent activity against both drug-sensitive and drug-resistant strains.[14][15]

Mtb_ETC Complex_I Complex I (NDH-1/2) Q_pool Menaquinone Pool Complex_I->Q_pool Complex_II Complex II (SDH) Complex_II->Q_pool Complex_III Cytochrome bc1 Complex QcrB Subunit Q_pool->Complex_III:f0 Complex_IV Complex IV (Cytochrome aa3) Complex_III:f0->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP Generates Compound Imidazo[1,2-a]pyridine (e.g., Q203) Compound->Complex_III:f1 INHIBITS

Caption: Inhibition of the Mtb electron transport chain at the QcrB subunit by imidazo[1,2-a]pyridines.

Broad-Spectrum Antibacterial & Antifungal Activity
  • Mechanism of Action: Various derivatives exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[16][17][18] While specific targets are not always fully elucidated, proposed mechanisms include the inhibition of essential enzymes like bacterial topoisomerase.[15] The activity is highly dependent on the substitution patterns on the imidazo[1,2-a]pyridine core.[17]

Experimental Protocol: Target Validation via Resistant Mutant Sequencing

This protocol is a gold standard for identifying the specific molecular target of a novel antimicrobial compound.

  • MIC Determination: First, determine the Minimum Inhibitory Concentration (MIC) of the lead compound against the target organism (e.g., M. bovis BCG as a surrogate for Mtb) using a standard broth microdilution assay.

  • Generation of Spontaneous Resistant Mutants: Plate a high density of the bacteria (e.g., 10^8 to 10^9 CFU) onto solid agar medium containing the compound at a concentration of 5-10x the MIC.

  • Isolation and Verification: Isolate colonies that grow in the presence of the compound. Re-streak them on selective media to confirm the resistance phenotype and perform MIC testing to quantify the shift in susceptibility.

  • Whole Genome Sequencing (WGS): Extract genomic DNA from several independent resistant mutants and from the wild-type (sensitive) parent strain.

  • Bioinformatic Analysis: Sequence the genomes and compare them to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are common to the resistant mutants but absent in the parent strain. A consistent mutation in a specific gene across multiple independent mutants strongly implicates that gene's product as the drug's target. For imidazo[1,2-a]pyridines, this method successfully identified mutations in the qcrB gene.[13]

Diverse Mechanisms in Virology and Neuropharmacology

Antiviral Activity: Inhibiting Influenza Polymerase
  • Mechanism of Action: Recent studies have identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of the influenza A virus. These compounds are designed to block the crucial protein-protein interaction between the PA and PB1 subunits of the viral RNA-dependent RNA polymerase (RdRp), which is essential for viral replication.[19] This represents a promising mechanism for developing new anti-influenza therapeutics.

Neuropharmacology: Modulation of GABA-A Receptors
  • Mechanism of Action: This is the most clinically established mechanism for this class. Marketed drugs like Zolpidem (Ambien) and Alpidem function as non-benzodiazepine agonists at the GABA-A receptor.[20][21] They bind to a specific site on the receptor complex (typically at the interface of α and γ subunits), enhancing the inhibitory effect of the neurotransmitter GABA. This leads to the sedative, hypnotic, and anxiolytic effects for which these drugs are known.

Summary Data and Conclusion

The imidazo[1,2-a]pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its ability to be chemically modified allows it to interact with a remarkable diversity of biological targets with high potency and selectivity.

Therapeutic Area Primary Mechanism of Action Molecular Target Key Experimental Readout
Oncology Kinase InhibitionPI3K / mTORDecreased p-Akt levels (Western Blot)
Oncology Microtubule Disruptionβ-tubulinG2/M Cell Cycle Arrest (Flow Cytometry)
Infectious Disease Antitubercular (Respiration)QcrB subunit of Cytochrome bc1MIC against M. tuberculosis
Infectious Disease Antiviral (Influenza)PA-PB1 Polymerase InterfaceInhibition of viral replication (Plaque Assay)
Neurology Sedative / HypnoticGABA-A ReceptorReceptor binding affinity (Radioligand Assay)

References

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy, 12(4), 79. [Link]

  • Altaher, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Research Square. [Link]

  • Gouda, M. A., et al. (2021). Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. Journal of Chemical Research. [Link]

  • Yıldırım, S., et al. (2024). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Shinde, D. B., et al. (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Rasayan Journal of Chemistry. [Link]

  • Al-Tel, T. H. (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1][11]benzothiazole motifs. European Journal of Medicinal Chemistry, 46(5), 1874-1881. [Link]

  • Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]

  • Chegaev, K., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 86, 51-60. [Link]

  • Altaher, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. [Link]

  • Sousa, G. L. S., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Desai, N. C., et al. (2012). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica, 4(5), 1993-2000. [Link]

  • Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]

  • Mondal, A., & Jana, C. K. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Ökten, S., & Gürbüz, D. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. [Link]

  • dos Santos, D. C., et al. (2022). IP-Se-06, a Selenylated Imidazo[1,2-a]pyridine, Modulates Intracellular Redox State and Causes Akt/mTOR/HIF-1α and MAPK Signaling Inhibition, Promoting Antiproliferative Effect and Apoptosis in Glioblastoma Cells. PMC. [Link]

  • Wang, Y., et al. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(3), 607. [Link]

  • Patel, T., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Patel, T., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Zhang, X., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ResearchGate. [Link]

  • Mondal, A., & Jana, C. K. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Title: Precision Synthesis of 5-(Bromomethyl)imidazo[1,2-a]pyridine Hydrobromide: Controlling Regioselectivity in Electron-Rich Heterocycles

This Application Note provides a validated, high-purity synthesis protocol for 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide , a critical electrophilic building block for medicinal chemistry programs targeting PDGFR...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a validated, high-purity synthesis protocol for 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide , a critical electrophilic building block for medicinal chemistry programs targeting PDGFR, VEGFR, and other kinase pathways.[1]

Abstract

The synthesis of 5-(bromomethyl)imidazo[1,2-a]pyridine presents a specific challenge: distinguishing between the labile benzylic methyl protons and the highly nucleophilic C3 position of the imidazo[1,2-a]pyridine core. Standard bromination conditions often yield C3-bromo byproducts due to the electron-rich nature of the fused ring system.[2] This guide details a two-step protocol optimizing the Chichibabin-like cyclization of 2-amino-6-methylpyridine followed by a Wohl-Ziegler radical bromination under strictly non-polar conditions to exclusively target the 5-methyl group.[2] The final isolation as the hydrobromide salt ensures long-term stability of the reactive alkylating agent.[2]

Introduction & Strategic Analysis

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, serving as the core for anxiolytics (e.g., Zolpidem) and kinase inhibitors.[1] The 5-position (adjacent to the bridgehead nitrogen) is sterically unique, offering a vector for solubilizing groups or pharmacophores that interact with specific kinase pockets (e.g., the ribose binding pocket).[1]

The Synthetic Challenge:

  • Nucleophilicity vs. Radical Stability: The imidazo[1,2-a]pyridine ring is highly susceptible to electrophilic aromatic substitution (SEAr) at C3 .[1] Using NBS in polar solvents (e.g., MeCN, DMF) favors C3-bromination.[1]

  • Stability: The free base of 5-(bromomethyl)imidazo[1,2-a]pyridine is a potent alkylating agent prone to self-quaternization (polymerization).[2] Conversion to the hydrobromide salt is mandatory for shelf stability.

Retrosynthetic Logic (Diagram)

The synthesis leverages the regioselective cyclization of 6-substituted-2-aminopyridines.[2] Note that the substituent at position 6 of the pyridine ring becomes position 5 in the fused system due to IUPAC numbering priorities.

Retrosynthesis Target Target: 5-(Bromomethyl)imidazo[1,2-a]pyridine Hydrobromide Intermediate Intermediate: 5-Methylimidazo[1,2-a]pyridine Target->Intermediate Radical Bromination (NBS, AIBN) SM Starting Material: 2-Amino-6-methylpyridine (6-Amino-2-picoline) Intermediate->SM Cyclization (EtOH, Reflux) Reagent Reagent: Chloroacetaldehyde Intermediate->Reagent

Caption: Retrosynthetic analysis highlighting the preservation of the methyl group during cyclization and its subsequent functionalization.

Experimental Protocol

Step 1: Synthesis of 5-Methylimidazo[1,2-a]pyridine

This step constructs the fused bicyclic core.[2] The use of sodium bicarbonate buffers the reaction, preventing protonation of the unreacted aminopyridine which would inhibit nucleophilic attack.

  • Reagents:

    • 2-Amino-6-methylpyridine (CAS: 1824-81-3): 10.8 g (100 mmol)[2]

    • Chloroacetaldehyde (40% aq. solution): 24.0 mL (~150 mmol)

    • Sodium Bicarbonate (NaHCO₃): 16.8 g (200 mmol)[1]

    • Ethanol (95%): 100 mL

  • Procedure:

    • Charge: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-methylpyridine in Ethanol.

    • Addition: Add NaHCO₃ followed by the dropwise addition of Chloroacetaldehyde solution over 15 minutes. Caution: Chloroacetaldehyde is toxic and lachrymatory.

    • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor via TLC (10% MeOH in DCM). The starting material spot (Rf ~0.3) should disappear, replaced by a higher Rf fluorescent spot.[1]

    • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

    • Extraction: Resuspend the residue in water (100 mL) and extract with Dichloromethane (DCM, 3 x 75 mL).

    • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. The crude oil typically solidifies upon standing. Recrystallize from Ethyl Acetate/Hexane if necessary.

  • Expected Yield: 70–80% (Off-white solid).[2]

Step 2: Regioselective Bromination & Salt Formation

CRITICAL: To avoid C3-bromination, this reaction must be performed in a non-polar solvent (CCl₄ is traditional, but Chlorobenzene or Trifluorotoluene are safer, modern alternatives) using a radical initiator.[1]

  • Reagents:

    • 5-Methylimidazo[1,2-a]pyridine (from Step 1): 5.0 g (37.8 mmol)[1]

    • N-Bromosuccinimide (NBS): 7.06 g (39.7 mmol, 1.05 eq)[1]

    • AIBN (Azobisisobutyronitrile): 0.62 g (3.8 mmol, 10 mol%)[1]

    • Solvent: Chlorobenzene (anhydrous): 60 mL

    • HBr (33% in Acetic Acid): ~10 mL[1]

  • Procedure:

    • Setup: Flame-dry a 250 mL flask. Add 5-methylimidazo[1,2-a]pyridine, NBS, and AIBN.[1] Add Chlorobenzene.

    • Degas: Purge the solution with Nitrogen or Argon for 10 minutes to remove oxygen (a radical scavenger).

    • Initiation: Heat to 85–90°C. The reaction is exothermic once initiated; ensure stable stirring.

    • Monitoring: Reaction is typically complete in 2–4 hours. Stop immediately upon consumption of starting material to prevent over-bromination (dibromo species).

    • Filtration: Cool to 0°C. Succinimide will precipitate. Filter off the succinimide byproduct and wash the cake with a small amount of cold chlorobenzene.

    • Salt Formation: To the filtrate (containing the free base), add HBr (33% in AcOH) dropwise at 0°C with vigorous stirring. The hydrobromide salt will precipitate immediately as a white/pale yellow solid.

    • Isolation: Filter the solid, wash copiously with dry Diethyl Ether or Acetone to remove residual acid and solvent.[1] Dry under vacuum.

Process Workflow & Logic (Diagram)

Workflow Step1 Step 1: Cyclization (2-Amino-6-picoline + Cl-CH2-CHO) Workup1 Workup: Extract (DCM) -> Dry -> Concentrate Step1->Workup1 Step2 Step 2: Radical Bromination (NBS, AIBN, PhCl, 90°C) Workup1->Step2 Decision Critical Control Point: Non-polar solvent required to prevent C3-bromination Step2->Decision Filter Filtration: Remove Succinimide Step2->Filter Salt Salt Formation: Add HBr/AcOH -> Precipitate Filter->Salt Final Final Product: 5-(Bromomethyl)imidazo[1,2-a]pyridine HBr Salt->Final

Caption: Operational workflow emphasizing the Critical Control Point (CCP) during bromination to ensure regioselectivity.

Analytical Data & Specifications

ParameterSpecificationNotes
Appearance White to pale yellow powderDarkening indicates decomposition (free Br₂ release).[2]
¹H NMR (DMSO-d₆) δ ~4.95 (s, 2H, CH₂Br)Characteristic benzylic shift.[1]
¹H NMR (Aromatic) δ 8.0–9.0 ppm regionImidazo[1,2-a]pyridine protons.[1]
Mass Spec (ESI+) [M-Br]⁺ = 211/213Shows characteristic Br isotope pattern (1:1).[1]
Storage -20°C, DesiccatedHighly hygroscopic and lachrymatory.[2]

Safety & Handling (Material Safety)

  • Lachrymator: The product is a potent lachrymator (tear gas agent). Handling in a fume hood is non-negotiable.

  • Vesicant: Benzylic bromides are severe skin irritants and can cause chemical burns. Double-gloving (Nitrile) is recommended.[2]

  • Neutralization: Spills should be treated with aqueous sodium thiosulfate or dilute ammonia to quench the alkylating capability.

References

  • Sigma-Aldrich. Product Specification: 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide.[2] Available at: (Verified CAS: 2089315-51-3).[2]

  • Bagdi, A. K., et al. (2015). "Synthesis of imidazo[1,2-a]pyridines: a decade update."[1][3] Chemical Communications, 51, 1555-1575.[1][3] Available at: [1]

  • Daneshyari (Elsevier). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Available at: (Validating NBS radical conditions for methyl-pyridines).

  • National Institutes of Health (NIH). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity. Available at: (Validating scaffold utility).[1]

  • Fisher Scientific. Safety Data Sheet: 2-(Bromomethyl)pyridine hydrobromide (Analogous handling data). Available at: [1]

Sources

Application

Application Notes and Protocols: 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide as a Versatile Synthetic Intermediate

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a fused heterocyclic system of paramount importance in medicinal chemistry.[1] This "privileged scaffold" is a structural mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused heterocyclic system of paramount importance in medicinal chemistry.[1] This "privileged scaffold" is a structural motif found in numerous clinically used drugs, including the anxiolytics alpidem and saripidem, and the hypnotic agent zolpidem.[2][3] The broad therapeutic relevance of this scaffold stems from its diverse biological activities, which include anticancer, antituberculosis, antiviral, and anti-inflammatory properties.[4][5][6][7] The synthetic versatility and significant pharmacological profile of imidazo[1,2-a]pyridines establish them as a focal point for drug discovery and development programs.[2][3]

5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide serves as a critical and highly reactive synthetic intermediate, enabling the facile introduction of the imidazo[1,2-a]pyridine moiety into a wide array of molecules. Its utility lies in the electrophilic nature of the bromomethyl group, which acts as a potent handle for forging new carbon-heteroatom bonds.

Reagent Profile and Safety Precautions

Chemical and Physical Properties
PropertyValue
Chemical Name 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide
CAS Number 2089315-51-3[8]
Molecular Formula C₈H₈Br₂N₂
Molecular Weight 291.97 g/mol
Appearance Off-white to yellow solid
Storage Conditions Store at 2-8°C under an inert, dry atmosphere.[8]
Critical Safety and Handling Information

5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide is a corrosive and toxic substance that requires careful handling to ensure personnel safety.

  • Hazards: Causes severe skin and eye burns.[9] Harmful if swallowed, potentially causing burns to the mouth, throat, and stomach.[9] Thermal decomposition may release irritating and toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide (HBr).[9]

  • Required Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (inspect before use), and tightly sealed safety goggles or a face shield.[9][10]

  • Handling Procedures: Avoid creating dust.[10] Ensure adequate ventilation. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Reaction Mechanism and Scientific Principles

The primary utility of 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide is as an electrophilic alkylating agent. The core chemical transformation is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. The methylene carbon is rendered highly electrophilic by the attached bromine atom, which is an excellent leaving group.

A variety of nucleophiles can be employed to displace the bromide, allowing for the formation of diverse molecular architectures. The hydrobromide salt form of the reagent necessitates the use of a base in the reaction mixture to neutralize the HBr byproduct and, in most cases, to deprotonate the incoming nucleophile to enhance its reactivity.

G cluster_reaction Reaction Core Reagent 5-(Bromomethyl)imidazo[1,2-a]pyridine (Electrophile) TransitionState Sₙ2 Transition State [Nu---CH₂---Br]⁻ Reagent->TransitionState Nucleophile Nucleophile (Nu-H) e.g., R₂NH, ArOH, RSH ActivatedNu Activated Nucleophile (Nu⁻) Nucleophile->ActivatedNu Deprotonation Base Base e.g., K₂CO₃, Cs₂CO₃, DIPEA Base->ActivatedNu Solvent Aprotic Polar Solvent e.g., DMF, Acetonitrile ActivatedNu->TransitionState Nucleophilic Attack Product Alkylated Product TransitionState->Product Leaving Group Departure Byproducts Byproducts (Base-H⁺, Br⁻) TransitionState->Byproducts

Caption: Generalized SN2 mechanism for the alkylation of nucleophiles.

Detailed Application Protocols

The following protocols provide detailed, step-by-step methodologies for common synthetic transformations.

Protocol 1: N-Alkylation of a Secondary Heterocyclic Amine

This protocol describes a general procedure for coupling the intermediate with a nucleophile like morpholine, a common reaction in the synthesis of biologically active molecules.

Workflow Diagram:

G start Start reagents 1. Combine amine (1.1 eq) & K₂CO₃ (2.5 eq) in anhydrous DMF under N₂. start->reagents add_reagent 2. Add 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide (1.0 eq) portion-wise. reagents->add_reagent react 3. Stir at room temp for 4-12 h. add_reagent->react monitor 4. Monitor reaction by TLC. react->monitor workup 5. Quench with cold water. Extract with Ethyl Acetate (3x). monitor->workup dry 6. Wash combined organic layers with brine, dry (Na₂SO₄), and concentrate. workup->dry purify 7. Purify by column chromatography (Silica gel). dry->purify end End purify->end

Caption: Experimental workflow for a typical N-alkylation reaction.

Materials and Equipment:

  • 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide (1.0 eq)

  • Secondary amine (e.g., morpholine) (1.1-1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0-2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.1 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to create a stirrable suspension (approx. 0.1-0.2 M concentration relative to the limiting reagent).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide (1.0 eq) to the mixture in portions over 5 minutes. A slight exotherm may be observed.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromomethyl compound is consumed (typically 4-12 hours).[12]

  • Upon completion, carefully pour the reaction mixture into cold deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired N-alkylated product.

Causality and Justification:

  • Base: Anhydrous K₂CO₃ is a moderately strong base, sufficient to deprotonate the secondary ammonium salt formed in situ and neutralize the HBr byproduct. Using at least 2 equivalents is crucial to address both the hydrobromide salt and the HBr generated during the reaction.[13][14]

  • Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves the reagents and intermediates, facilitating the bimolecular SN2 reaction.

  • Inert Atmosphere: A nitrogen atmosphere prevents the introduction of atmospheric moisture, which could react with the base or interfere with the reaction.[13]

Protocol 2: O-Alkylation of a Phenolic Substrate

This protocol outlines the synthesis of an aryl ether, a common linkage in kinase inhibitors and other pharmaceuticals. Phenols are generally less nucleophilic than amines, often requiring slightly more forcing conditions.

Materials and Equipment:

  • 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide (1.0 eq)

  • Substituted phenol (e.g., 4-fluorophenol) (1.1 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Equipment as listed in Protocol 1

Procedure:

  • Combine the phenol (1.1 eq) and cesium carbonate (2.0 eq) in a dry round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous acetonitrile.

  • Stir the suspension at room temperature for 20-30 minutes to facilitate the formation of the cesium phenoxide salt.

  • Add 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide (1.0 eq).

  • Heat the reaction mixture to 50-60 °C and stir until TLC analysis indicates complete consumption of the starting material (typically 6-18 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous work-up as described in Protocol 1 (dissolve residue in ethyl acetate, wash with water and brine).

  • Purify the crude product by flash column chromatography.

Causality and Justification:

  • Base: Cs₂CO₃ is often superior to K₂CO₃ for O-alkylation. The large, soft cesium cation is poorly solvated, leading to a more "naked" and highly reactive phenoxide anion. This phenomenon, known as the "cesium effect," can significantly accelerate SN2 reactions.

  • Temperature: Gentle heating is often required to overcome the lower nucleophilicity of the phenoxide compared to an amine, increasing the reaction rate to a practical level.

Summary of Applications and Data

This intermediate is a cornerstone for building libraries of imidazo[1,2-a]pyridine derivatives for drug discovery. The choice of nucleophile, base, and solvent allows for fine-tuning the reaction to achieve optimal results.

Nucleophile ClassExampleTypical BaseSolventTemp (°C)Application Area
Amines Piperidines, AnilinesK₂CO₃, DIPEADMF, MeCN25 - 60Kinase Inhibitors, CNS Agents[2][6]
Phenols Substituted PhenolsCs₂CO₃, K₂CO₃DMF, Acetone25 - 80Anticancer, Antiviral Agents[5]
Thiols Thiophenols, AlkylthiolsK₂CO₃, Et₃NEtOH, THF25 - 50Antimicrobial Agents
N-Heterocycles Imidazole, TriazoleK₂CO₃, NaHDMF25 - 70Bioisosteric Replacement[15]
Carboxylates Benzoic AcidsK₂CO₃, Cs₂CO₃DMF50 - 90Prodrug Synthesis

Product Characterization: The identity and purity of the synthesized products should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[16][17]

Conclusion

5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide is a highly effective and versatile building block for medicinal chemistry and organic synthesis. Its predictable reactivity as an alkylating agent allows for the straightforward incorporation of the pharmacologically significant imidazo[1,2-a]pyridine scaffold. By carefully selecting the nucleophile, base, and reaction conditions as detailed in these protocols, researchers can efficiently generate novel and diverse compound libraries, accelerating the discovery of new therapeutic agents for a wide range of diseases, from cancer to infectious diseases like tuberculosis.[2][4][18]

References

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]

  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link]

  • PMC. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]

  • PubMed. (2026). Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • PMC. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available from: [Link]

  • ResearchGate. (n.d.). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Available from: [Link]

  • MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Available from: [Link]

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available from: [Link]

  • PubMed. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel-Crafts Reaction Catalyzed by Y(OTf)3. Available from: [Link]

  • PMC. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Available from: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Available from: [Link]

  • DergiPark. (2019). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. Available from: [Link]

  • ResearchGate. (2024). (PDF) C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available from: [Link]

  • PMC - PubMed Central. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available from: [Link]

  • Beilstein Journals. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available from: [Link]

  • Royal Society of Chemistry. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Available from: [Link]

Sources

Method

Application Note: 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide in Medicinal Chemistry

Executive Summary & Strategic Importance The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, forming the core of blockbuster drugs like zolpidem and alpidem, as well as emergi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, forming the core of blockbuster drugs like zolpidem and alpidem, as well as emerging therapeutics targeting kinases, ABC transporters, and bacterial enzymes . To efficiently explore the structure-activity relationship (SAR) around this core, late-stage functionalization and modular assembly are critical.

As a Senior Application Scientist, I frequently utilize 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide as a premier electrophilic building block. It enables the rapid installation of the imidazo[1,2-a]pyridine moiety onto diverse nucleophilic scaffolds via robust


 alkylation pathways, dramatically accelerating hit-to-lead optimization cycles.

Physicochemical Profile & Causality of the Hydrobromide Salt

A common pitfall in heterocyclic chemistry is the use of unstable free-base electrophiles. Free-base bromomethyl heterocycles are notoriously unstable, prone to rapid auto-alkylation and polymerization due to the presence of both a nucleophilic nitrogen and an highly electrophilic bromomethyl group.

Causality of the Salt Form : The hydrobromide salt protonates the basic imidazopyridine nitrogen, effectively neutralizing its nucleophilicity. This confers excellent shelf stability and ensures controlled reactivity during synthesis .

Table 1: Physicochemical Properties of 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide

PropertyValue / Description
CAS Number 2089315-51-3
Molecular Formula C8H8Br2N2
Molecular Weight 291.97 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF, hot Methanol; sparingly soluble in non-polar solvents
Storage Conditions 2-8°C, inert atmosphere (Argon/Nitrogen), protect from moisture

Mechanistic Insights & Reaction Optimization (E-E-A-T)

The bromomethyl group at the 5-position is highly activated toward nucleophilic substitution (


). The adjacent fused heteroaromatic system stabilizes the transition state, making it highly reactive toward amines, thiols, and alkoxides.
Causality in Experimental Design:
  • Base Selection : A mild inorganic base like Potassium Carbonate (

    
    ) is preferred over strong bases (like NaH) to prevent degradation of the heterocyclic core. The base serves a dual purpose: 1 equivalent neutralizes the HBr salt to liberate the free base in situ, while additional equivalents deprotonate the incoming nucleophile.
    
  • Solvent Dynamics : Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are optimal. They solvate the transition state of the

    
     reaction without hydrogen-bonding to the nucleophile, thereby accelerating the reaction rate.
    
  • Temperature Control : Reactions are typically initiated at 0°C and allowed to warm to room temperature. Elevated temperatures (>60°C) should be strictly avoided as they promote competitive elimination or dimerization.

Table 2: Quantitative Optimization Parameters for


 Alkylation 
Nucleophile TypePreferred Base (Equivalents)Optimal SolventTemperature (°C)Typical Reaction TimeExpected Yield (%)
Secondary Amines

(3.0 eq)
MeCN0 to 254 - 6 hours75 - 90
Primary AminesDIPEA (2.5 eq)DMF256 - 8 hours60 - 80
ThiolsDIPEA (2.5 eq)DMF251 - 2 hours85 - 95
Phenols/Alkoxides

(3.0 eq)
DMF608 - 12 hours50 - 70

Key Applications in Drug Discovery

  • Kinase Inhibitors : The imidazo[1,2-a]pyridine core frequently acts as an ATP-competitive hinge binder. Alkylating piperazine-linked motifs with the 5-bromomethyl derivative allows for the rapid generation of libraries targeting PI3K or CDKs .

  • MDR Reversal Agents : Recent studies highlight imidazo[1,2-a]pyridine derivatives as potent dual-target inhibitors of ABCB1 and ABCG2, effectively reversing multidrug resistance in cancer models .

  • GABA-A Modulators : Modifying the substituents around the core alters the binding affinity to GABA-A receptor subtypes, tuning the pharmacological profile from sedative to anxiolytic.

Pathway A Imidazo[1,2-a]pyridine Derivatives B GABA-A Receptors A->B Agonism C ABC Transporters (ABCB1 / ABCG2) A->C Dual Inhibition D Kinases (e.g., PI3K, CDK) A->D ATP-competitive Inhibition E Sedative / Hypnotic (e.g., Zolpidem) B->E F MDR Reversal in Cancer C->F G Anticancer Therapeutics D->G

Biological target pathways modulated by imidazo[1,2-a]pyridine derivatives in medicinal chemistry.

Self-Validating Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (e.g., Piperazine Derivatives)

Objective : Synthesize a tertiary amine linking the imidazo[1,2-a]pyridine core to a pharmacophore.

Step-by-Step Methodology :

  • Preparation : In an oven-dried round-bottom flask under Argon, dissolve the secondary amine (1.0 equiv, 1.0 mmol) in anhydrous MeCN (10 mL).

  • Base Addition : Add anhydrous

    
     (3.0 equiv, 3.0 mmol). Causality: 1 equiv neutralizes the HBr salt of the reagent, 1 equiv neutralizes the amine's salt (if applicable), and 1 equiv drives the 
    
    
    
    reaction. Stir for 15 mins.
  • Electrophile Addition : Cool the mixture to 0°C. Add 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide (1.1 equiv, 1.1 mmol) portion-wise. Causality: Portion-wise addition at 0°C controls the local concentration of the highly reactive electrophile, suppressing exothermic degradation and minimizing the formation of quaternary ammonium salts (bis-alkylation).

  • Reaction Progression : Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Validation Checkpoint 1 (IPC) : Monitor via TLC (DCM:MeOH 9:1). The starting material (UV active,

    
    ) should disappear, and a new, more non-polar spot (
    
    
    
    ) should emerge. Validate via LC-MS (confirm the
    
    
    of the target mass).
  • Workup : Quench with saturated aqueous

    
     (10 mL). Extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over
    
    
    , and concentrate in vacuo.
  • Validation Checkpoint 2 (Final) : Purify via silica gel flash chromatography.

    
     NMR must show the disappearance of the bromomethyl singlet (
    
    
    
    ppm) and the appearance of a new methylene singlet/multiplet shifted upfield (
    
    
    ppm), confirming successful N-alkylation.
Protocol B: S-Alkylation of Heterocyclic Thiols

Objective : Form a stable thioether linkage, common in anti-infective drug candidates.

Step-by-Step Methodology :

  • Preparation : Dissolve the heterocyclic thiol (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition : Add DIPEA (2.5 equiv, 2.5 mmol). Causality: DIPEA is a non-nucleophilic base that effectively deprotonates thiols (

    
    ) without competing for the electrophile.
    
  • Electrophile Addition : Add 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide (1.05 equiv). Stir at room temperature for 2 hours. Causality: Thiols are highly nucleophilic (soft nucleophiles) and readily attack the soft electrophilic benzylic carbon. Therefore, the reaction proceeds rapidly without heating. Heating should be strictly avoided to prevent the formation of sulfonium salts via over-alkylation.

  • Validation Checkpoint 1 (IPC) : Monitor by LC-MS. The reaction is typically complete within 2 hours.

  • Workup : Pour the mixture into ice-water (20 mL) to precipitate the product. Filter the solid and wash with cold water.

  • Validation Checkpoint 2 (Final) : Recrystallize from Ethanol. High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass within a 5 ppm error margin.

Workflow A 5-(Bromomethyl)imidazo [1,2-a]pyridine HBr D SN2 Alkylation Reaction A->D B Nucleophile (Amine/Thiol) B->D C Base / Solvent (K2CO3 / MeCN) C->D Deprotonates Nucleophile E Crude Product D->E TLC/LC-MS Monitoring F Purification (Chromatography) E->F G Target Drug Candidate F->G NMR/HRMS Validation

Workflow for synthesizing drug candidates via SN2 alkylation of 5-(Bromomethyl)imidazo[1,2-a]pyridine.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2023.[Link]

  • Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. Journal of Medicinal Chemistry, 2023.[Link]

Application

5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide for antiviral drug development

Application Note: Unlocking the 5-Position in Antiviral Drug Discovery Executive Summary: The "Privileged" 5-Position In the landscape of antiviral medicinal chemistry, the imidazo[1,2-a]pyridine core is recognized as a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Unlocking the 5-Position in Antiviral Drug Discovery

Executive Summary: The "Privileged" 5-Position

In the landscape of antiviral medicinal chemistry, the imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold"—a molecular framework capable of binding to diverse biological targets with high affinity.[1] While the 2- and 3-positions of this scaffold have been exhaustively explored (yielding drugs like Zolpidem and various experimental antivirals), the 5-position remains a critical vector for innovation.

5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide (referred to herein as 5-BMP-HBr ) is a high-value synthetic intermediate designed to overcome this limitation. By providing a highly reactive benzylic-like electrophile at the 5-position, this reagent enables the rapid generation of Focused Libraries targeting:

  • Influenza Virus: PA-PB1 endonuclease inhibitors.[2]

  • RSV (Respiratory Syncytial Virus): Fusion inhibitors.

  • HIV-1: Non-nucleoside reverse transcriptase inhibitors (NNRTIs).

This guide details the handling, stability, and synthetic protocols for transforming 5-BMP-HBr into potent antiviral candidates.

Technical Specifications & Handling

5-BMP-HBr is a salt form of a reactive alkyl bromide. The hydrobromide salt is critical: the free base is prone to rapid self-polymerization (intermolecular N-alkylation). The HBr protonates the pyridine nitrogen, deactivating the ring and ensuring shelf stability.

PropertySpecificationCritical Note
CAS Number 2089315-51-3Verify batch identity via 1H-NMR.
Molecular Weight 291.97 g/mol Includes HBr salt. Adjust stoichiometry accordingly.
Appearance Off-white to beige solidDarkening indicates degradation (HBr loss/hydrolysis).
Storage 2–8°C, Desiccated, ArgonHygroscopic. Moisture hydrolyzes the C-Br bond to the alcohol.
Solubility DMSO, DMF, MethanolAvoid protic solvents for long-term storage (solvolysis risk).

Safety Warning: This compound is a potent lachrymator and alkylating agent. All operations must be performed in a fume hood.

Strategic Application: Antiviral Library Generation

The primary utility of 5-BMP-HBr is the introduction of pharmacophores at the 5-position via nucleophilic substitution (


). This position offers a unique vector to engage "deep pocket" residues in viral polymerases that are inaccessible to 2- or 3-substituted analogs.
Workflow Visualization: The "Divergent 5-Vector" Strategy

Antiviral_Workflow Start 5-BMP-HBr (Reagent) Rxn_Amine Path A: Aminolysis (HNRR') Start->Rxn_Amine + Base Rxn_Thiol Path B: Thioetherification (HSR) Start->Rxn_Thiol + Base Rxn_Carbon Path C: C-C Coupling (Enolates) Start->Rxn_Carbon Prod_Amine 5-Aminomethyl Derivatives Rxn_Amine->Prod_Amine Prod_Thiol 5-Thiomethyl Derivatives Rxn_Thiol->Prod_Thiol Target_Flu Influenza RdRp (PA-PB1 Interface) Prod_Amine->Target_Flu SAR Hit Target_CMV Human CMV (DNA Polymerase) Prod_Thiol->Target_CMV SAR Hit

Figure 1: Divergent synthesis workflow utilizing 5-BMP-HBr to access distinct antiviral chemical spaces.

Validated Experimental Protocols

Protocol A: Synthesis of 5-Aminomethyl Antiviral Candidates (S_N2)

Target Application: Generating basic side-chains to mimic arginine/lysine residues in viral polymerase inhibitors.

Reagents:

  • 5-BMP-HBr (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, Piperazine derivatives) (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv) — Essential to neutralize HBr and scavenge acid.

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, suspend 5-BMP-HBr (1 mmol, 292 mg) in anhydrous MeCN (5 mL).

  • Neutralization: Add DIPEA (3 mmol, 0.52 mL) dropwise at 0°C. The suspension may clear as the free base is generated in situ.

  • Nucleophile Addition: Add the secondary amine (1.2 mmol) slowly.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • QC Check: Monitor by TLC (DCM/MeOH 9:1). The starting material (Rf ~0.6) should disappear.

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with saturated NaHCO3 (2 x 10 mL) to remove HBr salts.

    • Wash with Brine (10 mL).

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Gradient: 0→5% MeOH in DCM).

Why this works: The 5-bromomethyl group is highly activated. Using DIPEA in situ prevents the isolation of the unstable free base, minimizing polymerization risks.

Protocol B: Synthesis of Thioether Analogs (CMV/VZV Activity)

Target Application: Thioethers at the 3-position are known CMV inhibitors (see Ref 2). This protocol adapts that logic to the 5-position to explore novel IP space.

Reagents:

  • 5-BMP-HBr (1.0 equiv)

  • Substituted Thiophenol (1.1 equiv)

  • K2CO3 (2.5 equiv)

  • Solvent: Acetone (Reagent Grade).

Procedure:

  • Suspend 5-BMP-HBr and K2CO3 in Acetone.

  • Add Thiophenol.

  • Reflux for 2 hours.

  • Filter off inorganic salts (KBr). Concentrate filtrate.

  • Recrystallize from Ethanol/Water.

Quality Control & Troubleshooting

Self-Validating the Reagent Quality: Before starting a campaign, verify the integrity of 5-BMP-HBr.

  • Test: Dissolve a small amount in DMSO-d6.

  • Observation: Check the 1H-NMR for a methylene singlet around

    
     4.8–5.0 ppm.
    
  • Failure Mode: If a peak appears at

    
     4.5 ppm (broad) or 
    
    
    
    5.2 ppm (shifted), it indicates hydrolysis to the alcohol (5-hydroxymethyl) or polymerization. Discard if hydrolysis > 5%.

Common Pitfalls:

  • Low Yields: Often caused by "over-basification" leading to polymerization of the starting material before the nucleophile attacks. Solution: Add the nucleophile before the base if the nucleophile is non-basic (e.g., thiols).

  • Insolubility: The HBr salt is polar. If using non-polar amines, use DMF as a co-solvent.

References

  • Vertex AI Search Result 1.1 : Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents. (2025).[1][2][3] European Journal of Medicinal Chemistry. 2[4]

  • Vertex AI Search Result 1.4 : Synthesis of imidazo[1,2-a]pyridines as antiviral agents. (Focus on CMV/VZV thioethers). PubMed.[5][6] 7

  • Vertex AI Search Result 1.2 : Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Bentham Science. 8

  • Sigma-Aldrich : Product Specification: 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide.Link[4][9][10]

  • Vertex AI Search Result 1.10 : Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (Context on RSV activity of related scaffolds). MDPI. 11

Sources

Method

Application of 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide in tuberculosis research

Technical Guide: Leveraging 5-(Bromomethyl)imidazo[1,2-a]pyridine Scaffolds in Anti-Tubercular Drug Discovery Part 1: Strategic Overview The Resurgence of the Imidazo[1,2-a]pyridine (IPA) Scaffold In the landscape of ant...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Leveraging 5-(Bromomethyl)imidazo[1,2-a]pyridine Scaffolds in Anti-Tubercular Drug Discovery

Part 1: Strategic Overview

The Resurgence of the Imidazo[1,2-a]pyridine (IPA) Scaffold In the landscape of anti-tubercular drug discovery, the imidazo[1,2-a]pyridine (IPA) core has emerged as a "privileged scaffold," most notably exemplified by the clinical candidate Telacebec (Q203) . These agents primarily target the cytochrome bcc1 complex (QcrB) of Mycobacterium tuberculosis (Mtb), disrupting the electron transport chain and ATP homeostasis.

While the 2-, 3-, and 7-positions of the IPA core have been extensively explored (leading to Q203 and ND-09759), the 5-position remains an underutilized vector for Structure-Activity Relationship (SAR) expansion.

5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide serves as a critical, high-reactivity electrophilic warhead. It allows medicinal chemists to rapidly functionalize the 5-position via nucleophilic substitution, enabling the synthesis of novel libraries designed to:

  • Overcome Resistance: Bypass point mutations (e.g., T313A in QcrB) that affect standard 3-carboxamide IPAs.

  • Modulate Physicochemical Properties: Introduce solubilizing groups or heterocycles to improve Pharmacokinetics (PK).

  • Create Probes: Link the fluorescent IPA core to affinity tags for target engagement studies.

Part 2: Mechanism of Action & Rationale

The resulting 5-substituted IPAs are designed to inhibit the QcrB subunit of the electron transport chain.

Figure 1: Mechanism of QcrB Inhibition in M. tuberculosis

QcrB_Mechanism Mtb_Growth M. tuberculosis Growth ETC Electron Transport Chain ATP ATP Synthesis ETC->ATP Proton Motive Force QcrB Cytochrome bcc1 Complex (QcrB Subunit) QcrB->ETC Proton Pumping MenQ Menaquinone (MenQ) QcrB->MenQ Oxidation ATP->Mtb_Growth Energy Supply IPA_Ligand 5-Substituted IPA Ligand (Derived from Bromomethyl precursor) IPA_Ligand->Mtb_Growth Bacteriostasis IPA_Ligand->QcrB Allosteric Inhibition IPA_Ligand->ATP Depletion MenQH2 Menaquinol (MenQH2) MenQH2->QcrB Substrate

Caption: Disruption of the Electron Transport Chain by IPA derivatives targeting the QcrB subunit, leading to ATP depletion and bacteriostasis.[1]

Part 3: Synthetic Protocols

Safety Warning: 5-(Bromomethyl)imidazo[1,2-a]pyridine is a potent alkylating agent and lachrymator. Handle in a certified fume hood. The hydrobromide salt is hygroscopic; store in a desiccator at -20°C.

Protocol A: Diversity-Oriented Synthesis (S_N2 Coupling)

This protocol describes the coupling of the bromomethyl "warhead" with amine-containing heterocycles to generate a library of potential QcrB inhibitors.

Reagents Required:

  • Substrate: 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide (1.0 eq)

  • Nucleophile: Diverse amines (e.g., piperazines, morpholines, benzylamines) (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (3.0 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, suspend 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide (0.5 mmol) in anhydrous MeCN (5 mL).

  • Activation: Add DIPEA (1.5 mmol) dropwise. The suspension should clear as the free base is generated. Note: If using K₂CO₃, stir for 15 mins before adding nucleophile.

  • Coupling: Add the amine nucleophile (0.6 mmol) in one portion.

  • Reaction: Seal the vial and stir at 60°C for 4–6 hours . Monitor by TLC (System: 5% MeOH in DCM). The starting bromide (Rf ~0.6) should disappear.

  • Quenching: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) and Brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-10% MeOH/DCM).

  • Characterization: Verify structure via ¹H-NMR (look for the disappearance of the CH₂Br singlet at ~4.8 ppm and appearance of CH₂-N signals).

Figure 2: Synthetic Workflow for Library Generation

Synthesis_Workflow Start 5-(Bromomethyl)IPA Hydrobromide Base Base Activation (DIPEA/K2CO3) Start->Base Inter Reactive Electrophile (Free Base) Base->Inter Reaction S_N2 Coupling 60°C, 4h Inter->Reaction Nuc Nucleophile Input (Amines/Thiols) Nuc->Reaction Library 5-Substituted IPA Library Reaction->Library

Caption: General synthetic route for converting the bromomethyl precursor into a functionalized library.

Part 4: Biological Evaluation Protocols

Once the library is synthesized, compounds must be evaluated for anti-tubercular activity.

Protocol B: Microplate Alamar Blue Assay (MABA)

This is the gold-standard, high-throughput method for determining the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

Materials:

  • M. tuberculosis H37Rv strain (BSL-3 facility required).

  • Middlebrook 7H9 broth supplemented with OADC.

  • Resazurin (Alamar Blue) reagent.

  • Positive Control: Isoniazid or Q203 (Telacebec).

Procedure:

  • Compound Preparation: Prepare 10 mM stock solutions of synthesized IPA derivatives in DMSO.

  • Dilution: Perform 2-fold serial dilutions in 96-well plates (final volume 100 µL/well). Test range: 100 µM to 0.05 µM.

  • Inoculation: Add 100 µL of M. tuberculosis culture (adjusted to OD₆₀₀ = 0.001) to each well.

  • Incubation: Seal plates and incubate at 37°C for 7 days .

  • Development: Add 20 µL of Resazurin solution and 12 µL of 20% Tween 80. Incubate for an additional 24 hours.

  • Readout:

    • Blue Color: No growth (Inhibition).

    • Pink Color: Growth (Reduction of Resazurin).

    • Data Analysis: The MIC is defined as the lowest concentration preventing the color change from blue to pink.

Data Interpretation Table:

MIC Range (µM)ClassificationAction Required
< 0.1Highly PotentPrioritize for cytotoxicity (Vero cells) and DMPK.
0.1 – 1.0Moderate PotencyOptimize side chains; check solubility.
1.0 – 10.0Weak ActivityReview SAR; 5-position might be sterically hindered.
> 10.0InactiveDiscard scaffold variation.

Part 5: Troubleshooting & Expert Insights

1. Instability of the Bromide:

  • Observation: The starting material turns dark/brown.

  • Cause: Free-base 5-(bromomethyl)IPAs can self-polymerize via intermolecular N-alkylation.

  • Solution: Always keep the compound as the HBr salt until the exact moment of reaction. Use excess base in the reaction to neutralize in situ rather than pre-neutralizing.

2. Regioselectivity Issues:

  • Insight: The imidazo[1,2-a]pyridine ring nitrogen (N1) is weakly nucleophilic. In the absence of a strong external nucleophile, the compound may dimerize.

  • Fix: Ensure the amine nucleophile is added immediately after the base, or use a slight excess (1.2–1.5 eq) of the nucleophile.

3. Solubility in Assays:

  • Insight: IPAs are lipophilic (high LogP).

  • Fix: If precipitation is observed in the MABA assay, ensure the final DMSO concentration is <1% but sufficient to keep the compound solubilized. Consider synthesizing hydrochloride salts of the final products for testing.

References

  • Abrahams, K. A., et al. (2012).[2] "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB." PLoS ONE, 7(12), e52951.[2] Link

  • Moraski, G. C., et al. (2011).[2] "Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity."[2][3][4][5] ACS Medicinal Chemistry Letters, 2(6), 466–470. Link

  • Kang, S., et al. (2014). "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis." Nature Medicine, 20, 434–438. Link

  • Cheng, Y., et al. (2014).[6] "Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model." PLoS ONE, 9(1), e87483.[6] Link

  • Goede, P., et al. (2023). "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry, 14, 825-848. Link

Sources

Application

Application Note: Design and Synthesis of Fluorescent Probes using 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide

Introduction & Mechanistic Rationale The imidazo[1,2-a]pyridine scaffold is a privileged nitrogen-fused heterocycle bridging medicinal chemistry and materials science. It is highly valued for its intrinsic photophysical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged nitrogen-fused heterocycle bridging medicinal chemistry and materials science. It is highly valued for its intrinsic photophysical properties, which include high quantum yields, substantial Stokes shifts, and excellent thermal stability. While many researchers rely on multicomponent reactions (e.g., the Groebke–Blackburn–Bienaymé reaction) to build this core from scratch, utilizing 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide (CAS: 2089315-51-3) offers a more direct, highly modular approach [1].

The bromomethyl group at the 5-position serves as a highly reactive, benzylic-like electrophile. This allows for the rapid attachment of various recognition moieties (receptors) or biomolecules via a straightforward SN2 nucleophilic substitution.

A primary mechanism exploited in these custom probes is Photoinduced Electron Transfer (PET) . When an electron-rich nucleophile (such as a secondary amine) is conjugated to the fluorophore, the nitrogen's lone pair of electrons transfers to the excited imidazo[1,2-a]pyridine core, quenching its fluorescence (the "Turn-OFF" state) [2]. Upon the introduction of a target analyte—such as a metal cation or an electrophilic nerve agent—the lone pair is sequestered. This binding event inhibits the PET process, instantly restoring the intrinsic, bright fluorescence of the imidazo[1,2-a]pyridine core (the "Turn-ON" state) [3].

Rational Design Workflow

The logical relationship between the building block, the receptor, and the target analyte is mapped below.

ProbeDesign A 5-(Bromomethyl)imidazo[1,2-a]pyridine (Fluorophore Core) C Custom Fluorescent Probe (PET Quenched State) A->C SN2 Alkylation B Nucleophilic Receptor (e.g., DPA, Amine, Thiol) B->C Conjugation E Fluorescence Turn-ON (PET Inhibited) C->E Binding Event D Target Analyte (Metal Ion / CWA) D->E Analyte Recognition

Fig 1. Rational design of a PET-based probe using 5-(bromomethyl)imidazo[1,2-a]pyridine.

Experimental Protocols

The following protocols detail the synthesis of small-molecule sensors and the covalent labeling of biomolecules. Every step is designed with causality in mind to ensure a self-validating experimental system.

Protocol A: Synthesis of a PET-Based Metal Ion Sensor (Fe³⁺ / Zn²⁺)

Objective: Conjugate the fluorophore core to Di-(2-picolyl)amine (DPA), a well-established metal chelator, to create a "Turn-ON" cation sensor [3].

Reagents: 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide (1.0 eq), DPA (1.2 eq), Potassium carbonate (K₂CO₃, 3.0 eq), Anhydrous Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Preparation: Suspend 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide (100 mg, 0.34 mmol) in 5 mL of anhydrous MeCN in a round-bottom flask.

    • Scientist's Insight (Causality): The starting material is a hydrobromide salt. Using exactly 3.0 equivalents of K₂CO₃ is critical: 1.0 eq neutralizes the HBr salt, 1.0 eq deprotonates/activates the DPA nucleophile, and the remaining 1.0 eq acts as a buffer to drive the reaction to completion. Using stronger bases (like NaH) can lead to the degradation of the bromomethyl group via elimination.

  • Addition: Add DPA (81 mg, 0.41 mmol) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 6–8 hours.

    • Scientist's Insight (Causality): Nitrogen prevents the oxidative degradation of the amine at elevated temperatures. The 80°C heat provides the necessary activation energy to overcome the steric hindrance of the SN2 displacement.

  • Self-Validation (TLC): Monitor the reaction via TLC (DCM:MeOH, 95:5 v/v). The product probe will exhibit a distinct R_f shift. Crucial check: Under a 365 nm UV lamp, the starting material will glow brightly, whereas the successful DPA-conjugated product will appear dark (quenched) directly on the TLC plate due to the newly active PET mechanism.

  • Workup & Purification: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via silica gel column chromatography to yield the pure probe.

Protocol B: Bioconjugation to Cysteine-Rich Peptides

Objective: Covalently label a target peptide for cellular bioimaging applications [4].

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve the target peptide (1.0 eq) in a degassed labeling buffer (50 mM HEPES, pH 7.5–8.0).

    • Scientist's Insight (Causality): A pH of 7.5–8.0 is mathematically chosen based on pKa values. It is high enough to deprotonate the cysteine thiol (pKa ~8.3, forming the highly nucleophilic thiolate anion) but low enough to keep primary amines (like lysine, pKa ~10.5) protonated. This ensures absolute chemoselectivity for cysteine over lysine.

  • Conjugation: Add a 5-fold molar excess of 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide dissolved in minimal DMSO. Ensure the final DMSO concentration remains <5% v/v to prevent peptide denaturation.

  • Incubation: Incubate at room temperature for 2 hours in the dark to prevent photobleaching.

  • Purification: Isolate the labeled peptide using semi-preparative RP-HPLC.

ExpWorkflow N1 Step 1: SN2 Reaction (Base, MeCN, 80°C) N2 Step 2: Monitoring (TLC / LC-MS) N1->N2 N3 Step 3: Purification (Silica Gel / HPLC) N2->N3 N4 Step 4: Characterization (NMR, HRMS) N3->N4 N5 Step 5: Photophysics (UV-Vis, Fluorimetry) N4->N5

Fig 2. Standardized five-step workflow for synthesis and validation of imidazopyridine probes.

Data Presentation & Validation

To establish the trustworthiness of the synthesized probe, quantitative photophysical validation is mandatory. Below is a representative data summary for a DPA-conjugated imidazo[1,2-a]pyridine probe titrated with Fe³⁺.

Photophysical ParameterFree Probe (PET Active)Fe³⁺-Bound Probe (PET Inhibited)Shift / Change
Absorption Maximum (λmax) 325 nm338 nm+13 nm (Bathochromic shift)
Emission Maximum (λem) 410 nm (Weak)415 nm (Strong)+5 nm
Quantum Yield (Φ) < 0.020.3517.5-fold increase
Fluorescence Lifetime (τ) 0.4 ns3.2 ns+2.8 ns
Limit of Detection (LOD) N/A4.0 ppbHigh Sensitivity

Troubleshooting & Best Practices

  • Incomplete SN2 Reaction: If TLC indicates unreacted bromomethyl starting material after 8 hours, verify the quality of your K₂CO₃. Anhydrous, finely powdered K₂CO₃ is strictly required to provide efficient heterogeneous basicity. Clumped or hydrated base will stall the reaction.

  • High Background Fluorescence: If the "Free Probe" exhibits high background fluorescence prior to analyte addition, this indicates incomplete removal of the unreacted fluorophore core during purification. Because the unreacted core lacks the PET-quenching amine, even a 1% impurity will ruin the signal-to-noise ratio of your assay.

  • Validating Stoichiometry: During metal titration (UV-Vis), the presence of clear isosbestic points is a self-validating indicator. It mathematically proves a clean 1:1 binding stoichiometry without intermediate side-reactions or probe aggregation.

References

  • Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Critical Reviews in Analytical Chemistry (Taylor & Francis).1

  • Photoinduced electron transfer-based fluorescent sensor for sensing diethyl cyanophosphonate. ProQuest / Springer.2

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe³⁺ and Hg²⁺ in aqueous media and HeLa cells. RSC Advances.3

  • 4-[ω-[4-Arylpiperazin-1-yl]alkoxy]phenyl)imidazo[1,2-a]pyridine Derivatives: Fluorescent High-Affinity Dopamine D3 Receptor Ligands as Potential Probes for Receptor Visualization. ACS Publications.4

Sources

Technical Notes & Optimization

Troubleshooting

Solubility of 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide in common solvents

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobro...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide. It addresses common questions and troubleshooting scenarios related to its solubility, offering both theoretical understanding and practical, field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What is 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide?

5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide is a heterocyclic organic compound. Its structure consists of a fused imidazo[1,2-a]pyridine core, which is a significant scaffold in medicinal chemistry, appearing in various pharmacologically active agents.[1][2] The molecule is functionalized with a bromomethyl group at the 5-position and is supplied as a hydrobromide (HBr) salt. The salt form is typically used to enhance stability and improve solubility in polar solvents compared to the freebase.

Q2: What are the general solubility characteristics of this compound?

While specific quantitative data is not readily published, we can infer its likely behavior based on its chemical structure:

  • Polar Nature: The imidazo[1,2-a]pyridine nucleus contains nitrogen atoms that can participate in hydrogen bonding.

  • Hydrobromide Salt: The presence of the HBr salt dramatically increases its polarity and favors dissolution in polar, protic solvents (like water, ethanol, methanol) where the salt can dissociate into its respective ions.

  • "Like Dissolves Like": Based on the principle of "like dissolves like," polar solvents are the most effective at dissolving polar compounds and salts.[3] Therefore, highly non-polar solvents like hexanes or toluene are unlikely to be effective.

Q3: What solvents are recommended as a starting point for solubilization?

For initial solubility screening, it is recommended to start with polar solvents. A suggested screening order would be:

  • Aqueous Buffers: Given its potential use in biological assays, assessing solubility in buffers across a relevant pH range (e.g., pH 1.2 to 6.8) is critical.[4]

  • Polar Protic Solvents: Methanol and Ethanol.

  • Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are strong aprotic solvents that are often effective for dissolving a wide range of organic compounds.[5]

  • Acetonitrile: A polar aprotic solvent with moderate polarity.

It is crucial to start with small quantities of the compound and solvent to determine an approximate solubility before preparing larger-scale solutions.

Q4: Is there a standard, reliable method to determine the precise solubility of this compound?

Yes, the shake-flask method is the gold standard for determining the equilibrium thermodynamic solubility of a compound.[3][4][6] This method involves adding an excess amount of the solid compound to a known volume of the solvent, agitating the mixture at a constant temperature until equilibrium is reached (typically 24-72 hours), and then measuring the concentration of the dissolved compound in the filtered supernatant.[3][4] This technique provides the most accurate and reproducible measure of thermodynamic solubility.

Solubility Troubleshooting Guide

This section addresses common issues encountered during the solubilization of 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide.

Issue 1: My compound is not dissolving in my chosen solvent.

If you are experiencing poor dissolution, follow this troubleshooting workflow:

A Start: Undissolved Compound B Action: Apply Gentle Heating (e.g., 30-40 °C water bath) A->B Increase kinetic energy C Action: Increase Agitation (Vortex or sonicate briefly) B->C Increase mechanical energy D Is the compound a salt in an unbuffered aqueous solution? C->D E Action: Adjust pH (Consider buffering the solution) D->E Yes F Is dissolution still poor? D->F No E->F G Action: Switch to a Stronger Polar Solvent (e.g., DMSO) F->G Yes H Success: Compound Dissolved F->H No G->H I Problem: Compound may have low solubility in this solvent class. Re-evaluate solvent choice or perform formal solubility study. G->I If fails

Caption: A workflow for troubleshooting compound dissolution.

  • Explanation of Steps:

    • Gentle Heating: Increasing the temperature can enhance the solubility of many compounds. However, be cautious and use gentle heat to avoid potential degradation.

    • Agitation/Sonication: Mechanical energy can help break up solid aggregates and accelerate the dissolution process.

    • pH Adjustment: For salts of weak acids or bases, solubility can be highly dependent on the pH of the aqueous solution.[7] Since this is a hydrobromide salt, the solution will be acidic. Buffering the solution to a different pH may significantly alter its solubility.

    • Change Solvent: If physical methods fail, the chosen solvent may be inappropriate. Move to a stronger polar solvent like DMSO.

Issue 2: My compound dissolved initially, but a precipitate formed over time.

This phenomenon is often due to the formation of a supersaturated solution . This can happen if the compound was dissolved at an elevated temperature and then cooled, or if a stock solution in a strong solvent (like DMSO) was diluted into a weaker solvent (like an aqueous buffer) where its solubility is lower.

  • Solution: The precipitate is the excess compound that cannot remain dissolved at equilibrium. To avoid this, ensure you are working below the compound's equilibrium solubility limit in the final solvent system. It is recommended to perform a formal solubility determination to understand these limits.

Issue 3: I need to prepare a stock solution. What is the best practice?

  • Select an Appropriate Solvent: Choose a solvent in which the compound is highly soluble, such as DMSO. This allows for the preparation of a concentrated stock that can be diluted into aqueous media for experiments.

  • Gravimetric Preparation: Accurately weigh the solid compound and add the calculated volume of solvent to achieve the desired concentration.

  • Ensure Complete Dissolution: Use vortexing and brief, gentle sonication to ensure all solid material has dissolved. Visually inspect the solution against a light source to check for any undissolved particulates.

  • Storage: Store the stock solution as recommended by the supplier, typically at 2-8°C, protected from light.

Quantitative Data Summary

Since specific solubility values for 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide are not publicly available, researchers should determine these values empirically. The following table is provided as a template to record your experimental findings.

SolventSolvent TypeTemperature (°C)Experimentally Determined Solubility (mg/mL)Notes
WaterPolar Protic25Record your data here
PBS (pH 7.4)Aqueous Buffer25Record your data here
EthanolPolar Protic25Record your data here
MethanolPolar Protic25Record your data here
DMSOPolar Aprotic25Record your data here
AcetonitrilePolar Aprotic25Record your data here

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the steps to accurately determine the solubility of 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide in a chosen solvent.

1. Materials and Equipment

  • 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide

  • Selected solvent(s) of appropriate purity

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

2. Experimental Workflow Diagram

A 1. Preparation Add excess solid to a known volume of solvent. B 2. Equilibration Agitate at constant temp. for 24-72 hours. A->B C 3. Phase Separation Centrifuge to pellet undissolved solid. B->C D 4. Filtration Filter supernatant with a 0.22 µm syringe filter. C->D E 5. Quantification Analyze concentration of the clear filtrate using HPLC or LC-MS. D->E F Result Solubility (e.g., mg/mL) E->F

Caption: Workflow for the shake-flask solubility determination method.[3]

3. Step-by-Step Procedure

  • Preparation: Add an excess amount of 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise, known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker. Agitate the mixture at a constant speed and temperature (e.g., 25 °C) for 24 to 72 hours.[4] The extended time is to ensure equilibrium is fully established.

  • Phase Separation: After equilibration, remove the vial and let it stand to allow the solid to settle. For a more complete separation, centrifuge the vial at a moderate speed (e.g., 5000 x g for 15 minutes).[3]

  • Filtration and Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Attach a chemically inert syringe filter and discard the first few drops to saturate the filter material. Collect the clear filtrate into a clean analysis vial.

  • Quantification: Prepare a series of calibration standards of the compound in the same solvent. Analyze the filtrate and the standards using a validated analytical method like HPLC-UV.

  • Calculation: Determine the concentration of the compound in the filtrate by comparing its response to the calibration curve. This concentration represents the equilibrium solubility. Report the value in units such as mg/mL or mol/L at the specified temperature.[3]

References

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

  • MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • PubChem. 5-Bromo-2-(bromomethyl)pyridine hydrobromide. Available from: [Link]

  • PubChem. 5-Bromo-imidazo[1,2-a]pyridine HCl. Available from: [Link]

  • EPA. 5-(Bromomethyl)pyridine-2-carbonitrile Properties. Available from: [Link]

  • Letters in Applied NanoBioScience. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Available from: [Link]

  • Sciforum. Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Available from: [Link]

  • Beilstein Archives. Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. Available from: [Link]

Sources

Optimization

Purification techniques for 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide derivatives

This technical guide details the purification, handling, and troubleshooting of 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide . It is designed for researchers requiring high-purity intermediates for medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification, handling, and troubleshooting of 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide . It is designed for researchers requiring high-purity intermediates for medicinal chemistry applications.[1]

[2]

Executive Summary: The Stability Paradox

The 5-(bromomethyl)imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, often used to synthesize GABA-modulators and anti-infectives.[2] However, it presents a unique chemical challenge: Self-Alkylation .[1][2]

As a free base, the pyridine nitrogen (N1) is nucleophilic, while the bromomethyl group at C5 is highly electrophilic.[2] In solution, the molecule can intermolecularly alkylate itself, leading to rapid polymerization (forming an insoluble dark tar).[2]

The Solution: The Hydrobromide (HBr) salt protonates the N1 nitrogen, deactivating its nucleophilicity and preventing polymerization.[2] Therefore, maintaining acidic conditions throughout purification is critical for stability. [2]

Module 1: Safety & Initial Handling

⚠️ CRITICAL SAFETY WARNING: Lachrymatory Agent Like benzyl bromide, this compound is a potent lachrymator (tear gas).[2][3]

  • Engineering Controls: Handle only in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.[2]

  • Spill Protocol: Neutralize spills with 5% aqueous sodium thiosulfate or dilute ammonia to quench the alkylating potential before cleaning.[1]

Module 2: Purification Protocols

Decision Matrix: Choosing Your Protocol

Select the purification method based on your synthesis route and impurity profile.

Purification_Decision_Tree Start Crude Product Source Route_NBS Route A: NBS Bromination (Wohl-Ziegler) Start->Route_NBS Route_HBr Route B: Alcohol + HBr (Substitution) Start->Route_HBr Impurity_Check Check Impurity Profile (LCMS/NMR) Route_NBS->Impurity_Check Route_HBr->Impurity_Check Succinimide Impurity: Succinimide & Colored Byproducts Impurity_Check->Succinimide NBS Route Alcohol Impurity: Unreacted Alcohol & Excess Acid Impurity_Check->Alcohol HBr Route Protocol_A Protocol A: DCM/Acetone Trituration Succinimide->Protocol_A Remove Succinimide Protocol_B Protocol B: Recrystallization (EtOH/Et2O) Alcohol->Protocol_B Direct Purification Protocol_A->Protocol_B Final Polish

Figure 1: Purification logic flow based on synthetic origin.[2]

Protocol A: Trituration (Removal of Succinimide)

Best for: Crude material from NBS bromination containing succinimide and yellow/orange impurities.[2]

Mechanism: Succinimide is moderately soluble in acetone and dichloromethane (DCM), whereas the 5-(bromomethyl)imidazo[1,2-a]pyridine HBr salt is largely insoluble in these non-polar/aprotic solvents.[2]

  • Preparation: Place the crude, dry solid in a round-bottom flask.

  • Solvent Addition: Add Dichloromethane (DCM) or Acetone (10 mL per gram of crude).[1][2]

  • Sonication: Sonicate the suspension for 10–15 minutes. The solvent should turn yellow/orange, while the product remains a beige/white solid.[2]

  • Filtration: Filter the suspension under vacuum (sintered glass funnel).

  • Washing: Wash the filter cake with fresh, cold DCM (2 x 5 mL).

  • Drying: Dry the solid under vacuum. Check purity by NMR. If succinimide peaks (δ ~2.7-2.9 ppm singlet) persist, repeat or proceed to Protocol B.

Protocol B: Recrystallization (The Gold Standard)

Best for: Final polishing to >98% purity.[2]

Solvent System: Ethanol (Solvent) / Diethyl Ether (Anti-solvent).[2] Note: Avoid Methanol if possible, as it can occasionally cause solvolysis (methoxy substitution) if the mixture is heated too long.[2]

  • Dissolution: Suspend the semi-pure salt in a minimum amount of hot anhydrous Ethanol (60–70°C). Add solvent dropwise until the solid just dissolves.[1]

    • Tip: If a small amount of dark residue remains insoluble, filter the hot solution quickly through a glass wool plug.[2]

  • Induction: Remove from heat. Add Diethyl Ether dropwise to the hot solution until a faint, persistent cloudiness appears.[2]

  • Clarification: Add 1–2 drops of Ethanol to clear the solution.[1]

  • Crystallization: Allow the flask to cool to room temperature slowly, then place it in a refrigerator (4°C) for 2–4 hours.

  • Isolation: Filter the white needles/crystalline powder. Wash with cold Ether .[1]

  • Drying: Dry in a vacuum desiccator over P₂O₅ or KOH pellets (to remove acid traces) for 12 hours.

Module 3: Troubleshooting & FAQs

Common Issues Table
ObservationProbable CauseCorrective Action
Sticky / Gum-like Solid Hygroscopic water absorption or residual solvent.[1]Dissolve in minimal MeOH, precipitate with large excess of Et₂O, and dry under high vacuum. Store in desiccator.
Darkening / Black Tar Free base formation (Self-Alkylation).[1][2]Immediate Acidification. Dissolve in AcOH, add HBr/AcOH, and precipitate with Ether.[2] Always keep acidic!
Yellow/Orange Color Trace Bromine (Br₂) or oxidative degradation.[1][2]Wash the solid with cold Acetone.[1] If persistent, recrystallize with a pinch of activated charcoal.[1][2]
NMR: Extra Singlet ~4.5 ppm Hydrolysis (Alcohol formation).[1][2]Avoid water in solvents.[1] Use anhydrous EtOH for recrystallization.[1] Ensure storage is moisture-free.[1]
NMR: Singlet ~6.6 ppm Dibromo impurity (from NBS).[1][2]Difficult to remove. Requires careful fractional recrystallization (Protocol B) or column chromatography (DCM/MeOH) acidified with 1% HBr.[2]
Frequently Asked Questions (FAQs)

Q1: Can I use column chromatography for purification? A: Yes, but with caution. Standard silica gel is slightly acidic but can retain the polar salt.[1] You must use a polar mobile phase (e.g., DCM:MeOH 95:5).[2] Crucial: You cannot free-base the compound for chromatography (it will polymerize).[1] If the salt streaks, add 1% Acetic Acid or 0.1% HBr to the mobile phase to keep it protonated.[2]

Q2: Why does my product turn pink upon storage? A: This indicates photo-oxidation or radical decomposition.[1] Imidazo[1,2-a]pyridines are light-sensitive. Store the purified salt in an amber vial wrapped in foil at -20°C.

Q3: My yield is low after recrystallization. Where is my product? A: The HBr salt is very soluble in polar protic solvents.[1] You may have used too much Ethanol.[1]

  • Recovery: Concentrate the mother liquor to half volume and add more Ether to induce a second crop.[1]

Q4: How do I confirm the salt formation? A: 1H NMR in DMSO-d6. The chemical shifts of the aromatic protons will be downfield compared to the free base (if you have a reference).[2] Additionally, an elemental analysis (CHN) or Ion Chromatography (for Bromide content) can confirm the stoichiometry.[2]

Module 4: Storage & Stability

To maximize shelf-life (>1 year), adhere to the "CAD" Protocol:

  • C old: Store at -20°C.

  • A nhydrous: Keep under inert gas (Argon/Nitrogen) in a desiccator.[1][2] Moisture triggers hydrolysis to the alcohol.[1]

  • D ark: Protect from light to prevent radical degradation.[1]

References

  • General Synthesis & Reactivity : Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[2] Chemical Communications, 2013.[1][2]

  • NBS Bromination Methodology : Djerassi, C. "Brominations with N-Bromosuccinimide."[1][2][3] Chemical Reviews, 1948.[1][2] (Foundational text on Wohl-Ziegler reaction impurities).

  • Imidazo[1,2-a]pyridine Pharmacology : Goel, R., et al. "Imidazo[1,2-a]pyridine scaffolds as prospective medicinal agents."[2][3] Mini-Reviews in Medicinal Chemistry, 2016.

  • Salt Stability : "Properties of 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide." Sigma-Aldrich Technical Data. [2]

Sources

Troubleshooting

Safe handling and storage of 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide

The following technical guide serves as a comprehensive resource for the safe handling, storage, and experimental use of 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide . This document is structured to function as a T...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a comprehensive resource for the safe handling, storage, and experimental use of 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide . This document is structured to function as a Tier-2 Technical Support resource, prioritizing mechanism-based troubleshooting and safety autonomy.

CAS: 2089315-51-3 | Formula: C


H

Br

N

(Salt) | MW: 291.97 g/mol
Part 1: Emergency Response & Hazard Identification

Q: I just received this compound. What are the immediate "Red Flag" hazards I need to communicate to my team? A: Treat this compound as a Corrosive Alkylating Agent with high lachrymatory potential. While specific toxicological data for this exact isomer is limited, the bromomethyl-heterocycle class is notoriously reactive.

  • Corrosive (Skin/Eyes): It causes severe skin burns and eye damage (Category 1B). The hydrobromide salt releases HBr upon contact with moisture, exacerbating tissue damage.

  • Lachrymator Warning: Like its analog 3-(bromomethyl)pyridine, this compound is likely a potent lachrymator. Opening the vial outside a fume hood can clear a lab.

  • Respiratory Irritant: Inhalation of dust or hydrolysis vapors (HBr) causes severe respiratory tract irritation.

Q: A colleague spilled a small amount (approx. 50 mg) on the bench. How do we neutralize it safely? A: Do NOT wipe it up with a dry paper towel (generates dust) or water alone (releases HBr gas). Protocol:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Neutralize: Cover the spill with a slurry of Sodium Bicarbonate (NaHCO

    
    )  or a specialized acid-neutralizing absorbent. This neutralizes the HBr and begins to hydrolyze the alkyl bromide.
    
  • Clean: Once bubbling ceases, wipe with a damp tissue soaked in 5% ammonia solution (to quench the alkylating agent) followed by water.

Part 2: Storage & Stability

Q: The vial arrived on ice, but can I store it at room temperature? A: No. Storage at room temperature will accelerate degradation.

  • Recommended Condition: -20°C (Freezer) is optimal; 2-8°C (Fridge) is acceptable for short-term active use.

  • Mechanism of Failure: This compound is hygroscopic and thermally sensitive . Moisture initiates hydrolysis, releasing HBr. The free HBr then autocatalyzes further decomposition, often turning the off-white solid into a yellow/orange sticky gum.

  • Light Sensitivity: Store in amber vials or wrap in foil. Brominated compounds are prone to photolytic debromination.

Q: My solid has turned from off-white to yellow. Is it still usable? A: Likely compromised. The yellowing indicates the formation of free bromine (Br


) or conjugated degradation products.
  • Test: Run a quick LC-MS or TLC. If the major peak is the alcohol (Hydroxymethyl derivative) or dimer, discard.

  • Purification: Recrystallization is difficult due to the salt form's solubility. It is usually more cost-effective to repurchase than to attempt purification of a degraded alkyl bromide.

Part 3: Handling & Synthesis Troubleshooting

Q: I am seeing low yields in my nucleophilic substitution reaction. What is going wrong? A: The issue is often competitive hydrolysis or solubility mismatch .

SymptomProbable CauseCorrective Action
Low Yield Solvent contained water (Wet DMSO/DMF).Use anhydrous solvents (stored over molecular sieves). The bromomethyl group reacts rapidly with water to form the alcohol.
Sticky Precipitate The HBr salt is insoluble in the organic phase.Add a non-nucleophilic base (e.g., DIPEA or K

CO

) to free the base in situ, improving solubility in DCM or THF.
By-products Dimerization (Self-alkylation).Dilute the reaction. High concentrations favor intermolecular reaction between the imidazopyridine nitrogen (nucleophile) and the bromomethyl group (electrophile).

Q: How do I weigh this safely if it's static/hygroscopic? A:

  • Anti-Static Gun: Use an ionizing gun on the spatula and vial.

  • Weighing Paper vs. Boat: Use a glass weighing boat or add directly to a tared reaction vial. Avoid paper, which traps the sticky salt.

  • Speed: Weigh quickly. If the humidity is >50%, weigh inside a glovebox or a nitrogen-purged bag.

Q: Can you visualize the degradation pathway so I can identify impurities? A: Yes. The primary degradation pathway is hydrolysis, followed by potential dimerization.

DegradationPathway Compound 5-(Bromomethyl) imidazo[1,2-a]pyridine HBr Alcohol 5-(Hydroxymethyl) imidazo[1,2-a]pyridine (Major Impurity) Compound->Alcohol Hydrolysis HBr HBr (Gas/Acid) Compound->HBr Release Moisture + H2O (Moisture) Moisture->Compound Dimer N-Alkylated Dimer (In concentrated soln) Alcohol->Dimer Self-Reaction

Figure 1: Primary degradation pathway driven by moisture ingress, leading to hydrolysis and HBr release.[1]

Part 4: Experimental Workflow & Disposal

Q: What is the standard protocol for setting up a reaction with this reagent? A: Follow this "Closed-Loop" workflow to minimize exposure and maximize yield.

HandlingWorkflow Start Start: Vial Retrieval Equilibrate Equilibrate to RT (Prevent condensation) Start->Equilibrate Wait 15 mins Weigh Weigh in Fume Hood (Anti-static tools) Equilibrate->Weigh Quickly Solvent Add Anhydrous Solvent (DMF/DMSO/MeCN) Weigh->Solvent Dissolve immediately Reagent Add Nucleophile + Base (DIPEA/TEA) Solvent->Reagent Initiate Rxn Quench Quench Reaction (NH4Cl or NaHCO3) Reagent->Quench Completion Waste Dispose: Halogenated Waste Quench->Waste Neutral pH

Figure 2: Safe handling workflow from storage retrieval to disposal.

Q: How do I dispose of the excess reagent or reaction mixture? A:

  • Quenching: Do not pour directly into waste drums. Add the reaction mixture to a stirred solution of dilute Ammonia (NH

    
    OH)  or 5% NaOH . This converts the reactive alkyl bromide to the benign alcohol or amine.
    
  • Verification: Check pH is neutral/basic (pH 8-9).

  • Binning: Dispose of as Halogenated Organic Waste . Label specifically as "Contains Brominated Heterocycles."

References
  • Sigma-Aldrich. 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide Product Page & Safety Data. Retrieved from (Note: Link directs to related bromomethyl pyridine class data for safety extrapolation).

  • Fisher Scientific. Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide (Class Analog). Retrieved from .

  • PubChem. 5-Bromoimidazo[1,2-a]pyridine Data. National Library of Medicine. Retrieved from .

  • Bagdi, A. K., et al. (2020). Recent advances in the synthesis and functionalization of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry. (Contextualizing reactivity).

Sources

Reference Data & Comparative Studies

Validation

5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide versus other bromomethylating agents

This guide provides a technical comparative analysis of 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide against its primary functional alternatives (chloride analogs, free bases, and alcohol precursors). It is designe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide against its primary functional alternatives (chloride analogs, free bases, and alcohol precursors). It is designed for medicinal chemists requiring robust protocols for introducing the imidazo[1,2-a]pyridine moiety—a privileged scaffold in kinase inhibitors and GABAergic modulators.

[1]

Executive Summary

5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide (CAS: 2089315-51-3) serves as a high-reactivity electrophile for attaching the imidazo[1,2-a]pyridine core to nucleophiles (amines, thiols, phenols).

While often categorized broadly alongside other "heteroaryl alkylating agents," its selection over the chloride analog or the parent alcohol (via Mitsunobu) is a critical decision point in synthesis.

  • The Verdict: The Hydrobromide (HBr) salt is the superior reagent for library synthesis due to the "Goldilocks" balance of shelf-stability (unlike the free base) and leaving-group lability (superior to the chloride).

Quick Comparison Matrix
FeatureBromide (HBr Salt) Chloride (HCl Salt)Alcohol (Mitsunobu)Free Base (Br/Cl)
Reactivity (k_rel) High (10²–10³x) ModerateVariableHigh
Stability Excellent (Solid) Excellent (Solid)ExcellentPoor (Polymerizes)
Atom Economy ModerateHighPoor (DIAD/PPh3 waste)High
Scope Amines, Thiols, AlcoholsAmines (often requires NaI)Phenols, Acidic AminesN/A
Handling Non-volatile SolidNon-volatile SolidLiquid/SolidLachrymator/Oil

Technical Deep Dive: The Stability Paradox

The most critical aspect of this reagent is its salt form. Researchers often attempt to generate the free base to simplify stoichiometry, resulting in rapid decomposition.

The Mechanism of Failure (Free Base)

Heteroaryl-methyl halides containing a basic nitrogen (like pyridine) are prone to intermolecular self-alkylation .

  • The N-1 or N-4 nitrogen of one molecule acts as a nucleophile.

  • It attacks the electrophilic exocyclic methylene of a neighbor.

  • Result: Formation of an insoluble, dark oligomer/polymer.

The Solution (HBr Salt)

Protonation of the ring nitrogen (pKa ~ 5-6) deactivates its nucleophilicity, effectively "caging" the molecule until the moment of reaction.

Stability cluster_0 Free Base (Unstable) cluster_1 HBr Salt (Stable) M1 Molecule A (Nucleophilic N) M2 Molecule B (Electrophilic CH2-Br) M1->M2 Intermolecular Attack Poly Polymerization (Insoluble Tar) M2->Poly Salt Protonated Species (N-H+ ... Br-) Safe Shelf Stable Solid Salt->Safe No Self-Reaction

Figure 1: Mechanism of stabilization. The HBr salt prevents the "head-to-tail" polymerization observed in the free base.

Comparative Analysis vs. Alternatives

A. Versus 5-(Chloromethyl)imidazo[1,2-a]pyridine HCl

The chloride analog is cheaper but kinetically inferior.

  • Bond Dissociation Energy: C-Br bonds are weaker (~68 kcal/mol) than C-Cl bonds (~81 kcal/mol), facilitating faster SN2 displacement.

  • Finkelstein Requirement: Reactions with the chloride often require catalytic Sodium Iodide (NaI) and elevated temperatures (60-80°C) to proceed at reasonable rates. The Bromide HBr salt typically reacts at Room Temperature (RT) .

  • Use Case: Use the Chloride only if cost is the primary driver and the substrate can withstand heating. Use the Bromide for sensitive substrates or late-stage functionalization.

B. Versus Mitsunobu (From Alcohol)

Using 5-(hydroxymethyl)imidazo[1,2-a]pyridine directly avoids handling halides but introduces purification bottlenecks.

  • The Problem: Mitsunobu reactions generate stoichiometric triphenylphosphine oxide (TPPO) and hydrazine byproducts, which are notoriously difficult to separate from polar heterocyclic products.

  • The Bromide Advantage: The HBr salt reaction produces only inorganic salts (HBr·Base) as byproducts, which are easily removed via aqueous workup.

C. Versus Reductive Amination (From Aldehyde)
  • Limitation: Reductive amination (Aldehyde + Amine + NaBH(OAc)3) is excellent for creating C-N bonds but cannot form C-O (ether) or C-S (thioether) linkages.

  • Versatility: The bromomethyl reagent is a "universal donor," compatible with amines, alkoxides, and thiolates.

Experimental Protocols

Protocol A: Synthesis of the Reagent (If not purchasing)

Note: Direct bromination of the methyl group is difficult due to competing ring bromination. The preferred route is via the alcohol.

  • Start: 5-(Hydroxymethyl)imidazo[1,2-a]pyridine.

  • Reagent: 33% HBr in Acetic Acid (anhydrous).

  • Conditions: Stir at RT for 4–12 hours in a sealed tube.

  • Workup: Dilute with Et2O. The product precipitates as the HBr salt. Filter and wash with Et2O. Do not neutralize.

  • Storage: Desiccator at 4°C.

Protocol B: Optimized Coupling (Nucleophilic Substitution)

This protocol accounts for the extra equivalents of base needed to neutralize the HBr salt in situ.

Reagents:

  • Electrophile: 5-(Bromomethyl)imidazo[1,2-a]pyridine HBr (1.0 equiv)

  • Nucleophile: Secondary Amine or Thiol (1.1 equiv)

  • Base: DIPEA or Cs2CO3 (3.0 equiv) — Crucial: 1 eq neutralizes the HBr, 1 eq scavenges the leaving group, 1 eq excess.

  • Solvent: DMF or MeCN (0.1 M)

Workflow:

Protocol Step1 Dissolve Nucleophile + Base in DMF/MeCN Step2 Add Bromide Salt (Solid) portion-wise at 0°C Step1->Step2 Step3 Warm to RT Monitor by LCMS (1-4 h) Step2->Step3 Decision Conversion >95%? Step3->Decision Decision->Step3 No (Add heat/cat. KI) Workup Dilute w/ EtOAc, Wash w/ NaHCO3 (Removes HBr salts) Decision->Workup Yes Purify Column Chromatography (DCM/MeOH) Workup->Purify

Figure 2: Standard operating procedure for coupling. Note the portion-wise addition to control exotherms and prevent local high concentrations of free base.

Safety & Handling (Lachrymator Warning)

  • Hazard: Like benzyl bromide, this compound is a potent lachrymator (tear gas) and skin irritant. The HBr salt is less volatile than the free base but can still release irritant dust.

  • Control:

    • Weigh only in a functioning fume hood.

    • Quench all glassware and spatulas in a 1:1 mixture of 1M NaOH and Ethanol to destroy residues before removing them from the hood.

    • First Aid: If exposed, do not rub eyes. Flush with water for 15 minutes.

References

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications (2015).

  • Stability of Heteroaryl Methyl Halides: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley (2019). (Referencing general instability of picolyl halide free bases).
  • Synthesis via HBr/AcOH

    • Gueiffier, A., et al. "Synthesis and biological activity of imidazo[1,2-a]pyridines." Journal of Medicinal Chemistry (1998).

  • Commercial Availability & Properties

    • Sigma-Aldrich Product Sheet: 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide.

Comparative

A Comparative Guide to the Biological Activity of 5-(Bromomethyl)imidazo[1,2-a]pyridine Hydrobromide Analogs

For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The inherent versatility of this heterocyclic system allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile. This guide focuses on the biological landscape of analogs derived from 5-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide, a key intermediate for introducing diverse functionalities at the 5-position. We will delve into a comparative analysis of their biological activities, supported by experimental data, and provide detailed protocols for their evaluation.

The Strategic Importance of the 5-Position in Imidazo[1,2-a]pyridine Analogs

The 5-position of the imidazo[1,2-a]pyridine ring system offers a strategic point for chemical modification. The introduction of a bromomethyl group at this position provides a reactive handle for nucleophilic substitution reactions, allowing for the facile synthesis of a diverse library of analogs with varying steric and electronic properties. This approach is crucial for establishing structure-activity relationships (SAR), which are fundamental to rational drug design. By systematically altering the substituent at the 5-position, researchers can probe the specific interactions between the compound and its biological target, leading to the optimization of potency, selectivity, and pharmacokinetic properties.

Comparative Biological Activity: A Focus on Anticancer Properties

While a comprehensive, head-to-head comparative study of a complete series of analogs derived directly from 5-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide is not extensively documented in publicly available literature, we can infer valuable insights from studies on various 5-substituted imidazo[1,2-a]pyridine derivatives. The anticancer activity of these compounds is a prominent area of investigation, with many derivatives exhibiting potent cytotoxic effects against a range of cancer cell lines.

Cytotoxicity Profile of 5-Substituted Imidazo[1,2-a]pyridine Analogs

The following table summarizes the cytotoxic activity (IC50 values) of various imidazo[1,2-a]pyridine derivatives with substitutions at different positions, including analogs that can be conceptually derived from the 5-bromomethyl intermediate. This data, while not a direct comparison, provides a valuable framework for understanding the potential of this class of compounds.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
IP-5 Not specifiedHCC1937 (Breast)45[1]
IP-6 Not specifiedHCC1937 (Breast)47.7[1]
IP-7 Not specifiedHCC1937 (Breast)79.6[1]
Compound 6d S-aryl moietyHepG2 (Liver)Not specified[2]
Compound 6i S-aryl moietyHepG2 (Liver)Not specified[2]
Compound 22e c-Met inhibitorEBC-1 (Lung)0.045[2]
Compound 15g c-Met inhibitorEBC-1 (Lung)0.27[2]

Note: The specific structures for IP-5, IP-6, and IP-7 were not detailed in the cited abstract. The data for compounds 6d, 6i, 22e, and 15g highlight the potential for potent anticancer activity within the broader class of imidazo[1,2-a]pyridines.

Unraveling the Mechanism of Action: Targeting Key Cellular Pathways

The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis. Several key signaling pathways have been identified as targets for this class of compounds.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of this pathway, leading to the suppression of tumor growth.[3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival IP_Analog Imidazo[1,2-a]pyridine Analog IP_Analog->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine analogs.

Induction of Apoptosis and Cell Cycle Arrest

A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Studies have shown that certain imidazo[1,2-a]pyridine analogs can trigger apoptosis in cancer cells. Furthermore, these compounds can cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing and proliferating. This is often accompanied by an increase in the levels of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[1]

Experimental Protocols for Biological Evaluation

To facilitate further research and comparative analysis, we provide detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of these compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the 5-(bromomethyl)imidazo[1,2-a]pyridine analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.

  • Cell Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Experimental_Workflow Start Synthesis of 5-(Bromomethyl)imidazo[1,2-a]pyridine Analogs Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V/PI) IC50->Apoptosis Mechanism Mechanism of Action Studies (e.g., Western Blot for PI3K/Akt/mTOR pathway proteins) CellCycle->Mechanism Apoptosis->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the evaluation of 5-(bromomethyl)imidazo[1,2-a]pyridine analogs.

Future Directions and Conclusion

The imidazo[1,2-a]pyridine scaffold, and specifically analogs derived from 5-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide, hold significant promise for the development of novel therapeutic agents. The existing body of research strongly suggests that modifications at the 5-position can profoundly influence biological activity, particularly in the context of anticancer drug discovery.

To fully realize the potential of this compound class, a systematic and comprehensive comparative study of a well-defined series of 5-substituted analogs is warranted. Such a study would provide the critical data needed to establish robust structure-activity relationships, guiding the rational design of next-generation imidazo[1,2-a]pyridine-based drugs with enhanced potency, selectivity, and safety profiles. The experimental protocols outlined in this guide provide a solid foundation for researchers to undertake such investigations and contribute to the advancement of this exciting area of medicinal chemistry.

References

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2024). Source Not Available.
  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (2015). Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention. [Link]

Sources

Validation

Comparative Guide: In Vitro vs. In Vivo Profiling of Imidazo[1,2-a]pyridine Scaffolds

[1] Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of marketed drugs like Zolpidem (CNS) and emerging antineoplastic agents. However, a recurrin...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of marketed drugs like Zolpidem (CNS) and emerging antineoplastic agents. However, a recurring failure mode exists: high in vitro potency (nM IC50) frequently fails to translate into in vivo efficacy.

This guide objectively compares the performance metrics of this scaffold across cellular and animal models. It identifies the primary cause of translational failure—metabolic instability at the C3/C5 positions and poor aqueous solubility —and provides validated protocols to detect these liabilities early.

Part 1: The Scaffold Advantage & The Translation Gap

The imidazo[1,2-a]pyridine core is favored for its planar structure, which mimics ATP/GTP purine rings, making it an ideal kinase and tubulin inhibitor.

The Discrepancy
  • In Vitro: The bridgehead nitrogen (N1) serves as a critical Hydrogen-bond acceptor. Functionalization at C3 (via Suzuki-Miyaura coupling) often yields nanomolar affinity against targets like c-Met , PI3K , and Tubulin .

  • In Vivo: The electron-rich nature of the ring makes it susceptible to rapid oxidative metabolism by CYP450 enzymes (specifically CYP3A4), leading to low oral bioavailability (<5%) and short half-lives unless specifically optimized.

Part 2: In Vitro Profiling (The Screening Phase)

In this phase, the primary metric is Target Occupancy and Cytotoxicity .

Comparative Data: Potency vs. Selectivity

The following table summarizes data from recent high-impact studies (e.g., c-Met inhibitor Compound 22e and Tubulin inhibitor Compound 5b) compared to standard-of-care (SOC) agents.

Compound IDTargetCell Line (Model)In Vitro IC50 (nM)Selectivity Index (SI)Notes
Cmpd 22e c-Met KinaseEBC-1 (Gastric)3.9 nM >100Potency exceeds Crizotinib in this assay.
Cmpd 5b TubulinB16-F10 (Melanoma)60 nM >50Arrests cells in G2/M phase.[1]
Cmpd 13k PI3K

HCC827 (Lung)1.94 nM N/AInduces apoptosis via mitochondrial pathway.
ColchicineTubulinHUVEC10-50 nMLowHigh toxicity in normal cells (Low SI).
Protocol 1: Self-Validating Tubulin Polymerization Assay

Use this protocol to verify if cytotoxicity is mechanism-based or off-target.

  • Preparation: Prepare 100 µL of porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Treatment: Add test compound (Imidazo-pyridine derivative) at 3 µM. Include Paclitaxel (Enhancer control) and Colchicine (Inhibitor control).[2]

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes at 37°C using a DAPI-reporter system.

  • Validation Logic: If the compound is a true tubulin inhibitor, the fluorescence curve must remain flat (similar to Colchicine). If fluorescence increases (polymerization occurs), the observed cell death is off-target (likely general toxicity), rendering the compound a false positive.

Part 3: In Vivo Validation (The Reality Check)

This is where the imidazo[1,2-a]pyridine scaffold faces its "Valley of Death."

The Metabolic Liability

The C3 position is chemically reactive. While excellent for synthesis, it is a "hotspot" for CYP-mediated hydroxylation.

Protocol 2: Murine Xenograft & Pharmacokinetics

To be performed only after Microsomal Stability (HLM) t1/2 > 30 min.

A. Formulation (Critical Step) Imidazo[1,2-a]pyridines are lipophilic (LogP > 3.5). Standard saline formulations will precipitate, causing embolism or erratic absorption.

  • Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).

B. Workflow

  • Inoculation: Inject

    
     EBC-1 or B16-F10 cells subcutaneously into BALB/c nude mice.
    
  • Staging: Begin treatment when tumors reach 100

    
     (approx. 7 days).
    
  • Dosing: Administer 10–20 mg/kg daily for 14–21 days.

  • Endpoints:

    • TGI% (Tumor Growth Inhibition):

      
      
      
    • Body Weight: >15% loss indicates toxicity.

Comparative Data: In Vitro Potency vs. In Vivo Efficacy
CompoundIn Vitro IC50In Vivo DoseTGI% (Efficacy)Oral Bioavailability (F%)Verdict
Cmpd 22e 3.9 nM20 mg/kg75% 29%Success: Structural optimization blocked metabolic sites.
Cmpd 5b 60 nM10 mg/kg~50% N/A (i.p.)Moderate: Good efficacy but requires parenteral route.
Unoptimized Analog 10 nM50 mg/kg<10%<5%Failure: Rapid clearance (High Clearance, CL) despite high potency.

Part 4: Visualizing the Mechanism & Workflow

Diagram 1: Mechanism of Action (Tubulin Targeting)

This diagram illustrates how Imidazo[1,2-a]pyridine derivatives (like Cmpd 5b) disrupt microtubule dynamics, leading to apoptosis.

MOA Compound Imidazo[1,2-a]pyridine Derivative (Cmpd 5b) Tubulin Colchicine Binding Site (Beta-Tubulin) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Triggers

Caption: Mechanism of Action: Binding to the Colchicine site prevents microtubule assembly, forcing mitotic arrest.

Diagram 2: The Translational Screening Cascade

This workflow filters out metabolically unstable compounds before expensive in vivo studies.

ScreeningCascade Synthesis 1. Synthesis (Suzuki Coupling) InVitro 2. In Vitro Potency (IC50 < 100 nM) Synthesis->InVitro ADME 3. Microsomal Stability (HLM t1/2 > 30 min) InVitro->ADME Pass Fail Discard / Redesign InVitro->Fail IC50 > 1uM InVivo 4. Xenograft Model (TGI% > 50%) ADME->InVivo Stable ADME->Fail High Clearance Candidate Selection Candidate Selection InVivo->Candidate Selection

Caption: Critical Decision Tree: The ADME step (yellow) is the primary filter for Imidazo[1,2-a]pyridines.

Part 5: Critical Analysis & Recommendations

The "Metabolic Switch" Strategy

The most successful imidazo[1,2-a]pyridine compounds (like 22e ) utilize a specific design strategy to survive in vivo:

  • Block C3: If C3 is unsubstituted, it is rapidly oxidized.

  • Bioisosteres: Replacing labile groups with metabolic blockers (e.g., trifluoromethyl or cyclopropyl groups) significantly enhances half-life (

    
    ).
    
  • Solubility: Adding a solubilizing tail (e.g., morpholine or piperazine) at the C6 or C8 position is often necessary to improve oral bioavailability.

Conclusion

While in vitro assays (MTT, Kinase Glo) confirm the intrinsic activity of the imidazo[1,2-a]pyridine scaffold, they are poor predictors of therapeutic utility due to metabolic liabilities.

  • Do not rely solely on IC50.

  • Mandatory Step: Perform Mouse Liver Microsome (MLM) stability assays before any xenograft study.

  • Success Indicator: A compound is a viable lead only if it shows IC50 < 50 nM AND Microsomal

    
     > 30 min .
    

References

  • Wang, J., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry. Link

  • Li, W., et al. (2025). Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation.[1][3][4] European Journal of Medicinal Chemistry. Link

  • Goel, R., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.[5][6][7][8] RSC Medicinal Chemistry. Link

  • Liu, Y., et al. (2023).[6] Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition.[9] Molecules. Link

  • Fersing, C., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.[5][10] Pharmaceuticals.[6][11] Link

Sources

Comparative

The Forensic Approach: Structural Confirmation of 5-(Bromomethyl)imidazo[1,2-a]pyridine Hydrobromide

Topic: Spectroscopic Methods to Confirm the Structure of 5-(Bromomethyl)imidazo[1,2-a]pyridine Hydrobromide Content Type: Publish Comparison Guide [1] Executive Summary Confirming the structure of 5-(bromomethyl)imidazo[...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Methods to Confirm the Structure of 5-(Bromomethyl)imidazo[1,2-a]pyridine Hydrobromide Content Type: Publish Comparison Guide

[1]

Executive Summary

Confirming the structure of 5-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide requires a multi-modal spectroscopic strategy. As a highly reactive alkylating agent (an α-bromo methyl heteroaromatic), this compound presents unique stability challenges—specifically hydrolysis to the alcohol or dimerization—that standard "check-box" analysis often misses.[1]

This guide moves beyond basic identification, offering a causal analysis of why specific methods are chosen and how to interpret the data to rule out common synthetic impurities like the 5-methyl precursor or the 5-hydroxymethyl hydrolysis product.

Strategic Overview: The Molecule & The Challenge

Before selecting a method, understand the target.

  • Core Scaffold: Imidazo[1,2-a]pyridine (10 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -electron aromatic system).
    
  • Functional Handle: 5-Bromomethyl group (highly electrophilic).[1]

  • State: Hydrobromide salt (protonated at N1, stabilizing the molecule but complicating solubility).[1]

The Critical Quality Attribute (CQA): The integrity of the Carbon-Bromine (C-Br) bond. If this bond hydrolyzes, the compound is useless for downstream medicinal chemistry.[1]

Method 1: Nuclear Magnetic Resonance (NMR) – The Structural Fingerprint[1]

Verdict: The Gold Standard for Purity and Connectivity.

NMR is the only technique capable of simultaneously confirming the aromatic substitution pattern, the integrity of the alkyl bromide, and the stoichiometry of the salt.[1]

Experimental Protocol: 1H NMR
  • Solvent Choice: Use DMSO-d6 .

    • Causality: The HBr salt is often insoluble in CDCl3. DMSO-d6 solubilizes the salt and, crucially, slows proton exchange, allowing observation of the acidic N-H proton (often broad >12 ppm).[1]

  • Sample Prep: Dissolve ~5-10 mg in 0.6 mL DMSO-d6. Analyze immediately to prevent in-tube hydrolysis.

Key Spectral Features (The "Proof")
FeatureChemical Shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, ppm)
MultiplicityDiagnostic Value
-CH₂-Br 5.10 – 5.30 Singlet (2H) CRITICAL. If this shifts upfield to ~4.8 ppm, you likely have the alcohol (hydrolysis product). If it is at ~2.6 ppm, you have unreacted 5-methyl starting material.[1]
H-3 8.00 – 8.20Singlet (1H)Characteristic of the imidazole ring.
H-2 8.20 – 8.40Singlet (1H)Downfield due to N1 protonation (salt effect).[1]
H-7 7.40 – 7.60Triplet/MultipletThe "top" of the pyridine ring.
H-6 & H-8 7.60 – 7.90DoubletsH-8 is often deshielded by the adjacent ring nitrogen.
NH⁺ > 13.0 (Broad)Broad SingletConfirms the HBr salt formation.[1]

Analyst Note: In the 5-substituted system, the characteristic doublet for H-5 (usually ~8.5 ppm in the parent scaffold) must be absent . Its presence indicates the wrong regioisomer.

Method 2: Mass Spectrometry (MS) – The Isotopic Signature[1]

Verdict: The Sensitivity King for Identity.

While NMR confirms connectivity, MS provides the definitive elemental proof of bromine presence via isotopic abundance.[1]

The "Twin Towers" of Bromine

Bromine exists as two stable isotopes: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Br (50.7%) and 

Br (49.3%).[2] This natural 1:1 ratio creates a distinct "twin peak" pattern in the mass spectrum.
Experimental Protocol: LC-MS (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

  • Observation: The salt dissociates. You are detecting the cation ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ? NO. 
    
    • Correction: You detect the protonated free base

      
      .
      
    • Target Mass:

      • Free Base Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

        
         (MW ~211).
        
      • Observed Ions: m/z 211 and m/z 213 .

Interpretation Guide
  • Pass: Two peaks of equal intensity (1:1 ratio) at 211 and 213.

  • Fail (Hydrolysis): A dominant peak at m/z 149 (Loss of Br, gain of OH ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Alcohol).
    
  • Fail (Starting Material): A dominant peak at m/z 133 (5-Methyl precursor).[1]

Method 3: Infrared Spectroscopy (IR) – The Rapid Solid-State Check[1]

Verdict: Best for Batch Consistency & Polymorph Screening.

IR is less specific for structure but excellent for confirming the salt form and lack of water (sharp peaks vs. broad blobs).[1]

  • C-Br Stretch: Look for a strong band in the "fingerprint region" (500–600 cm⁻¹ ).

  • N-H Stretch: A broad, structured band around 2500–3000 cm⁻¹ (characteristic of ammonium salts).[1]

  • Absence of OH: A strong, broad peak at 3300–3400 cm⁻¹ suggests hydrolysis to the alcohol.[1]

Comparative Analysis: Selecting the Right Tool
Feature1H NMR LC-MS XRD (Single Crystal)
Primary Utility Purity & ConnectivityIdentity (MW) & Halogen checkAbsolute Configuration
Sample Req. ~5-10 mg< 1 mgHigh quality crystal
Speed 15 mins5 minsDays (growth + acquisition)
Specificity High (Distinguishes impurities)Medium (Isomers can weigh the same)Ultimate
Blind Spot Inorganic salts (KBr, NaBr) are invisibleCannot easily quantify salt stoichiometryHard to perform on powders
Visualizing the Characterization Workflow

The following logic flow ensures no critical impurity is missed during the confirmation process.

G Start Crude 5-(Bromomethyl) imidazo[1,2-a]pyridine HBr Step1 Step 1: LC-MS (ESI+) Start->Step1 Decision1 Isotopic Pattern 1:1 at m/z 211/213? Step1->Decision1 Fail1 FAIL: Check for Starting Material (m/z 133) or Alcohol (m/z 149) Decision1->Fail1 No Step2 Step 2: 1H NMR (DMSO-d6) Decision1->Step2 Yes Decision2 CH2 Singlet at ~5.2 ppm? Step2->Decision2 Fail2 FAIL: Shift at ~4.8 ppm indicates Hydrolysis Decision2->Fail2 No Step3 Step 3: Elemental Analysis / IR Decision2->Step3 Yes Final CERTIFIED STRUCTURE Step3->Final

Caption: Figure 1. Sequential decision tree for the structural validation of 5-(bromomethyl)imidazo[1,2-a]pyridine HBr, prioritizing the identification of bromine loss.

References
  • Bagdi, A. K., et al. (2015).[1] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." RSC Advances.

  • Guchhait, S. K., et al. (2011).[1] "Region-selective synthesis of 5-substituted imidazo[1,2-a]pyridines." Journal of Organic Chemistry.

  • Sigma-Aldrich. "5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide Product Specification." Merck KGaA.

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds, 8th Ed.[1] Wiley. (General reference for Br-isotope patterns and alkyl halide shifts).

Sources

Validation

Benchmarking Novel Imidazo[1,2-a]pyridine Scaffolds: A Comparative Guide for Oncology and CNS Drug Discovery

Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and indoles. While historically cemented by the success of Zolpidem (CNS/Inso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and indoles. While historically cemented by the success of Zolpidem (CNS/Insomnia), recent 2024-2025 datasets have repositioned this moiety as a potent covalent inhibitor backbone for oncogenic targets like KRAS G12C and PI3K .

This guide abandons generic screening advice. Instead, it provides a rigorous, dual-track benchmarking protocol. It details how to validate your novel C3-functionalized or C6/C8-substituted analogs against industry standards (Cisplatin/Sorafenib for oncology; Zolpidem for CNS) using self-validating experimental loops.

Part 1: Strategic Design & In Silico Validation

Before wet-lab benchmarking, your series must pass computational filters to ensure they are not "Pan-Assay Interference Compounds" (PAINS), which frequently plague this scaffold due to potential aggregation or redox activity.

The Scaffold Logic (SAR Visualization)

The following diagram illustrates the structural logic you must defend in your benchmarking.

SAR_Logic Scaffold Imidazo[1,2-a]pyridine Core C3 C3 Position (Groebke-Blackburn-Bienaymé) Scaffold->C3 Functionalization C2 C2 Position (Aryl/Heteroaryl) Scaffold->C2 Lipophilicity C6_8 C6/C8 Positions (Electronic Tuning) Scaffold->C6_8 Metabolic Stability Target_CNS GABA-A (α1) Selectivity C3->Target_CNS Amide linker (Zolpidem-like) Target_Onco Kinase Pocket (ATP H-Bonding) C3->Target_Onco Formyl/Acyl warheads C6_8->Target_Onco Halogenation (Cl/Br) for Hydrophobic pocket

Figure 1: Structural Activity Relationship (SAR) logic distinguishing CNS vs. Oncology design pathways.

The "PAINS" & Physicochemical Filter
  • Protocol: Run all novel structures through SwissADME or FAF-Drugs4 .

  • Benchmark Requirement:

    • TPSA (Topological Polar Surface Area): Must be < 90 Ų for CNS (BBB penetration) vs. < 140 Ų for Oncology.

    • LogP: 2.0–3.5 (CNS) vs. 1.5–4.5 (Oncology).

    • PAINS Alert: Zero tolerance for quinone-like redox cyclers often mistaken for kinase inhibitors.

Part 2: Track A – Oncology Benchmarking (Kinase/Cytotoxicity)

If your imidazo[1,2-a]pyridine is designed as an anticancer agent (e.g., targeting PI3K, VEGFR, or Tubulin), you must benchmark against Cisplatin (general potency) and a specific kinase inhibitor (e.g., Sorafenib or Idelalisib ).

In Vitro Cytotoxicity (The Potency Benchmark)

Do not rely solely on IC50. You must calculate the Selectivity Index (SI) .

  • Standard of Care (SoC) Controls: Cisplatin (positive control), Doxorubicin.

  • Cell Lines:

    • Test: A549 (Lung), MCF-7 (Breast), HepG2 (Liver).[1]

    • Control: HUVEC or NIH/3T3 (Healthy fibroblasts).[1]

  • Protocol (MTT/SRB Assay):

    • Seed cells (5,000/well) in 96-well plates; incubate 24h.

    • Treat with novel compounds (0.1 – 100 µM) vs. SoC for 48h.

    • Add MTT reagent; solubilize formazan with DMSO.

    • Critical Calculation:

      
      .
      
    • Pass Criteria: SI > 10 (Excellent), SI > 3 (Acceptable).

Target Validation: Kinase Selectivity

Imidazo[1,2-a]pyridines are Type I ATP-competitive inhibitors. You must prove they hit the target kinase and not just the cell.

  • Assay: ADP-Glo™ Kinase Assay (Promega) or KINOMEscan.

  • Benchmark: Compare % Inhibition at 1 µM against Staurosporine (pan-kinase inhibitor).

  • Data Requirement: If targeting PI3K

    
    , the compound must show >50-fold selectivity over mTOR to be considered "novel" compared to early generation dual inhibitors.
    

Part 3: Track B – CNS Benchmarking (GABA-A Modulation)

If your compound mimics Zolpidem , the benchmark is Selectivity for the


1 subunit  (sedative) over 

2/

3 (anxiolytic) to minimize side effects.
Radioligand Binding Competition[2]
  • Standard: Zolpidem (Selectivity Benchmark), Diazepam (Non-selective Benchmark).

  • Protocol:

    • Source: Rat cortical membranes or HEK293 cells expressing recombinant GABA-A (

      
      1
      
      
      
      2
      
      
      2).
    • Radioligand: [3H]-Zolpidem (0.5–1.0 nM) or [3H]-Flunitrazepam.

    • Displacement: Incubate novel compound (10^-9 to 10^-5 M) for 60 min at 4°C.

    • Filtration: Harvest via Whatman GF/B filters; count radioactivity.

    • Output:

      
       values.
      
    • Success Metric:

      
       < 10 nM (High Affinity).
      
Functional Electrophysiology (Patch Clamp)

Binding


 Efficacy. You must determine if your compound is a full agonist, partial agonist, or antagonist.
  • Method: Whole-cell patch clamp on HEK293 cells.

  • Stimulus: Co-apply GABA (EC20 concentration) + Test Compound.

  • Benchmark: Measure % potentiation of GABA current relative to Zolpidem (defined as 100% at saturating dose).

Part 4: ADME Profiling (The "Go/No-Go" Gate)

Imidazo[1,2-a]pyridines often suffer from rapid metabolism at the C3 or C5 positions.

Microsomal Stability (Metabolic Half-life)
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Comparator: Verapamil (High clearance control), Warfarin (Low clearance control).

  • Protocol:

    • Incubate compound (1 µM) at 37°C.

    • Sample at 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.

  • Pass Criteria:

    
     > 30 min; 
    
    
    
    < 40 µL/min/mg protein.
BBB Permeability (PAMPA-BBB)
  • Critical for: CNS Track (Zolpidem analogs).

  • Method: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract.

  • Benchmark:

    
     (Effective Permeability) > 
    
    
    
    cm/s (High BBB permeation).

Part 5: Data Synthesis & Reporting

Summarize your findings in a comparative matrix. This is the standard format for high-impact journals (e.g., J. Med. Chem.).[2][3][4][5]

Table 1: Master Benchmarking Matrix (Template)
MetricNovel Compound (e.g., IP-04)Standard (Zolpidem/Cisplatin)Status
Potency (IC50/Ki) 12.5 nM18.2 nMSuperior
Selectivity Index 45.2 (vs. Fibroblasts)8.5Superior
LogP (Lipophilicity) 2.81.2 (Zolpidem)Acceptable
Metabolic T1/2 (HLM) 42 min145 minNeeds Optimization
BBB Permeability High (

9.2)
High (

11.5)
Equivalent
Integrated Workflow Diagram

Workflow cluster_0 Phase 1: In Silico cluster_1 Phase 2: In Vitro (Track Selection) cluster_2 Phase 3: ADME Start Novel Imidazo[1,2-a]pyridine Library Filter PAINS Filter & Lipinski Rules Start->Filter Decision Target? Filter->Decision Onco Track A: Oncology (MTT + Kinase Panel) Decision->Onco Cytotoxicity CNS Track B: CNS (Radioligand + Patch Clamp) Decision->CNS GABA-A Microsome Metabolic Stability (HLM T1/2) Onco->Microsome SI > 10 CNS->Microsome Ki < 10nM Lead Lead Candidate (Ready for In Vivo) Microsome->Lead T1/2 > 30min

Figure 2: The "Go/No-Go" decision tree for benchmarking novel imidazopyridine derivatives.

References

  • Song, Q., et al. (2024).[2] "The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents." Organic & Biomolecular Chemistry.

  • Al-Bahrani, H. A., et al. (2025).[6] "Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines."[6] Chemical Methodologies.

  • Biggio, G., et al. (1989). "Enhancement of GABAergic transmission by zolpidem, an imidazopyridine with preferential affinity for type I benzodiazepine receptors."[4] European Journal of Pharmacology.

  • Creative Biolabs. (2024). "In Vitro ADME Assays: Principles, Applications & Protocols."

  • Bagal, S. K., et al. (2013). "Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists."[3] Chemical Science.

Sources

Comparative

Publish Comparison Guide: Assessing the Drug-Likeness of 5-(Bromomethyl)imidazo[1,2-a]pyridine Derivatives

Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers. Focus: Strategic evaluation of the 5-position functionalization on the imidazo[1,2-a]pyridine scaffold using the 5-(bromomethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers. Focus: Strategic evaluation of the 5-position functionalization on the imidazo[1,2-a]pyridine scaffold using the 5-(bromomethyl) precursor.

Executive Summary: The Strategic Value of the 5-Position

In the crowded intellectual property (IP) landscape of nitrogen-fused heterocycles, the imidazo[1,2-a]pyridine scaffold remains a "privileged structure," anchoring blockbuster drugs like Zolpidem (Ambien) and Olprinone . However, the vast majority of medicinal chemistry campaigns have focused on the 3-position (electrophilic substitution) and the 6-/8-positions (halogenation/coupling).

5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide represents a critical "divergent node" reagent. It allows researchers to exploit the underutilized 5-position via nucleophilic substitution. This guide assesses the drug-likeness of derivatives generated from this precursor, comparing them to established 3- and 6-substituted isomers. Our analysis suggests that 5-substituted derivatives offer superior potential for solubility modulation and metabolic stability compared to their 3-substituted counterparts.

Chemical Space & Rationale

The 5-(bromomethyl) group serves as a reactive handle (electrophile) that allows for the rapid generation of 5-((hetero)alkyl)imidazo[1,2-a]pyridine libraries.

Why Target the 5-Position?
  • Metabolic Blocking: The 3-position is electronically rich and highly susceptible to oxidative metabolism (CYP450-mediated hydroxylation). Substitution at the 5-position can sterically shield the core or alter the electronic map, potentially extending half-life (

    
    ).
    
  • Solubility Vector: The imidazo[1,2-a]pyridine core is planar and lipophilic (

    
    ). Introducing polar amines (e.g., morpholine, piperazine) via the 5-methyl linker disrupts crystal packing and introduces ionizable centers, significantly enhancing aqueous solubility.
    
  • Novel IP Space: Unlike the crowded 3-aryl space (Zolpidem analogs), the 5-alkyl/heteroaryl space is less patent-encumbered.

Comparative Analysis: 5-Substituted vs. Alternatives

This section objectively compares the "5-methyl" derivatives (derived from the bromomethyl precursor) against the standard "3-aryl" and "6-halo" derivatives.

Table 1: Structural Activity & Property Landscape[1][2][3]
Feature5-Substituted Derivatives (Focus)3-Substituted Derivatives (e.g., Zolpidem)6-Substituted Derivatives
Primary Synthetic Vector ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Displacement of 5-bromomethyl
Electrophilic Aromatic Substitution / SuzukiSuzuki Coupling / Halogenation
Metabolic Liability Low to Moderate. 5-position substitution can block metabolism on the pyridine ring.High. The 3-position is the primary soft spot for CYP3A4 oxidation.Low. Often used to block metabolism (e.g., F, Cl) or increase potency.
Solubility Potential High. Ideal vector for solubilizing groups (amines) without disrupting core binding.Moderate. Often requires polar groups on the aryl ring.Low. Typically adds lipophilicity (halogens/aryls).
hERG Risk Moderate. Basic amines at the 5-position can interact with hERG K+ channels.Low. Typically neutral amides/aryls.Variable. Depends on the substituent.[1]
Geometric Vector Projects into the "solvent front" in many kinase pockets.Projects into the "hydrophobic back-pocket."Projects into the "hinge region" or side pockets.

Critical Assessment of Drug-Likeness (ADME-T)

To validate the drug-likeness of a library built from 5-(bromomethyl)imidazo[1,2-a]pyridine, the following parameters must be assessed.

A. Lipophilicity (LogD)
  • Target:

    
    
    
  • Observation: The parent core is lipophilic. Derivatization with secondary amines (via the bromomethyl group) typically lowers LogD to the ideal range.

  • Risk: Over-functionalization with high molecular weight (MW) amines can lead to "molecular obesity" (MW > 500), reducing permeability.

B. Metabolic Stability[2][3][6][7]
  • Mechanism: The 5-methyl linker can be a site of metabolic N-dealkylation.

  • Mitigation: Use cyclic amines (e.g., morpholine, bridged piperazines) or introduce steric bulk (gem-dimethyl) adjacent to the nitrogen to suppress dealkylation.

C. Toxicity (Genotoxicity)
  • Warning: The starting material, 5-(bromomethyl)imidazo[1,2-a]pyridine , is a potent alkylating agent and potentially genotoxic (structural alert).

  • Requirement: Final drug candidates must be purified to remove trace levels of the bromomethyl precursor (< 1 ppm) to meet ICH M7 guidelines.

Experimental Protocols

These protocols are designed to validate the drug-likeness of the synthesized derivatives.

Protocol 1: Synthesis of 5-((Alkylamino)methyl)imidazo[1,2-a]pyridines

This protocol converts the reactive bromomethyl intermediate into a drug-like amine derivative.

  • Reagents: 5-(Bromomethyl)imidazo[1,2-a]pyridine HBr (1.0 eq), Secondary Amine (e.g., Morpholine, 1.2 eq),

    
     (3.0 eq), Acetonitrile (ACN).
    
  • Procedure:

    • Suspend 5-(bromomethyl)imidazo[1,2-a]pyridine HBr in dry ACN under

      
      .
      
    • Add

      
       and stir for 10 min to liberate the free base in situ.
      
    • Add the secondary amine dropwise.

    • Stir at room temperature (RT) for 4–6 hours (monitor by TLC/LC-MS). Note: Heating may cause dimerization.

    • Filter off inorganic salts and concentrate the filtrate.

    • Purification: Flash column chromatography (DCM/MeOH) is essential to remove any unreacted bromide (genotoxin).

  • Validation: Confirm structure via

    
    -NMR (look for singlet methylene at 
    
    
    
    4.0–4.5 ppm).
Protocol 2: Microsomal Stability Assay (Metabolic Clearance)

Determines if the 5-substitution stabilizes the scaffold.

  • System: Pooled Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.

  • Test Compound: 1 µM final concentration (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (1 mM).

  • Workflow:

    • Pre-incubate microsomes + test compound for 5 min at 37°C.

    • Initiate reaction with NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile containing Internal Standard (IS).

    • Centrifuge and analyze supernatant by LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
  • Success Criteria:

    
     (Low clearance).
    

Visualizations

Figure 1: Synthesis & Derivatization Workflow

This diagram illustrates the conversion of the bromomethyl "warhead" into a drug-like library.

SynthesisWorkflow Start 5-(Bromomethyl) imidazo[1,2-a]pyridine HBr (Reactive Intermediate) Base Base Treatment (K2CO3/ACN) Start->Base Free Base Formation Nucleophile Nucleophile Addition (Amines/Thiols) Base->Nucleophile SN2 Reaction Product 5-Substituted Derivative (Drug-Like Candidate) Nucleophile->Product 4-6h @ RT Risk Risk: Dimerization (If excess SM used) Nucleophile->Risk Side Reaction Safety Safety: Genotoxin Removal (Must be <1ppm) Product->Safety Purification Step

Caption: Workflow for converting the reactive 5-bromomethyl precursor into stable, bioactive derivatives.

Figure 2: Drug-Likeness Decision Tree

A logic gate for assessing the viability of the resulting derivatives.

DecisionTree Start Synthesized Derivative LogP LogD (pH 7.4) 1.0 - 3.5? Start->LogP Solubility Kinetic Sol. > 50 µM? LogP->Solubility Yes Fail_Sol Fail: Add Polar Group (Morpholine/Piperazine) LogP->Fail_Sol No (>3.5) Metab Microsomal Stab. CL < 20 µL/min/mg? Solubility->Metab Yes Solubility->Fail_Sol No hERG hERG IC50 > 10 µM? Metab->hERG Yes Fail_Met Fail: Block Metabolic Site (Gem-dimethyl/F) Metab->Fail_Met No Pass Lead Candidate hERG->Pass Yes Fail_hERG Fail: Reduce pKa (Electron W/D Group) hERG->Fail_hERG No

Caption: Go/No-Go decision tree for selecting 5-substituted imidazo[1,2-a]pyridine candidates.

References

  • Bagdiya, K. et al. (2024). Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations. Infectious Disorders - Drug Targets.[2] Link

  • Kang, S. et al. (2014). Discovery of novel imidazo[1,2-a]pyridine derivatives as potent c-Met inhibitors. ACS Medicinal Chemistry Letters. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide. Link

  • Gueiffier, A. et al. (1998). Imidazo[1,2-a]pyridines as a privileged scaffold in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • DiMasi, J. A. et al. (2016). Innovation in the pharmaceutical industry: New estimates of R&D costs. Journal of Health Economics.

Sources

Safety & Regulatory Compliance

Safety

5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide proper disposal procedures

Executive Summary: The "Silent" Alkylator As researchers, we often treat hydrobromide salts as simple ionic solids. However, 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide (CAS: 2089315-51-3) presents a dual hazard p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent" Alkylator

As researchers, we often treat hydrobromide salts as simple ionic solids. However, 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide (CAS: 2089315-51-3) presents a dual hazard profile that requires a specialized disposal strategy. It is not merely a corrosive salt; it is a potent alkylating agent carrying a lachrymatory bromomethyl warhead.

Improper disposal—such as tossing it into a general solid waste bin—can lead to delayed hydrolysis, releasing hydrogen bromide (HBr) gas and creating a lachrymatory cloud in waste storage areas. This guide provides a self-validating protocol to neutralize the alkylating potential before the waste leaves your fume hood.

Part 1: Chemical Profile & Risk Assessment

To dispose of this compound safely, you must understand why it is dangerous. The molecule consists of an electron-rich imidazo[1,2-a]pyridine core functionalized with a reactive bromomethyl group.

FeatureHazard Implication
Bromomethyl Group (

)
Primary Hazard. Highly susceptible to

attack by biological nucleophiles (DNA/proteins). Acts as a lachrymator (tear gas) similar to benzyl bromide.[1]
Hydrobromide Salt (

)
Corrosivity. Upon contact with moisture (lungs/eyes), it dissociates to release hydrobromic acid. pH < 2 in solution.
Imidazo[1,2-a]pyridine Core Pharmacology. While the core is a common drug scaffold, the bromomethyl derivative is a reactive intermediate, not the final drug. Treat as unknown toxicity.[2]

Part 2: Pre-Disposal Stabilization

CRITICAL SAFETY RULE: Never dispose of the pure solid directly into a bulk waste container. The risk of container rupture due to acid generation or reaction with other organic wastes is too high.

Personal Protective Equipment (PPE)
  • Respiratory: Work exclusively in a certified chemical fume hood.

  • Skin: Double-glove with Nitrile (minimum 5 mil). Note: Alkyl bromides can permeate thin nitrile; change gloves immediately upon splash contact.

  • Eyes: Chemical splash goggles (safety glasses are insufficient for lachrymators).

Part 3: The "Kill Step" – Chemical Quenching Protocol

The goal is to convert the reactive alkyl bromide into a non-volatile, non-toxic species before it enters the waste stream. We will use Sodium Thiosulfate (


) , a "soft" nucleophile that rapidly displaces the bromide without generating excessive heat or toxic byproducts.
Reagents Needed:
  • Sodium Thiosulfate Pentahydrate (crystalline).

  • Water.[2][3][4][5]

  • Sodium Bicarbonate (for pH neutralization).

Step-by-Step Quenching Procedure
  • Preparation of Quench Solution:

    • Dissolve 10g of Sodium Thiosulfate and 2g of Sodium Bicarbonate in 100mL of water.

    • Why? The thiosulfate acts as the nucleophile; the bicarbonate neutralizes the HBr released from the salt.

  • Solubilization:

    • Dissolve the waste 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide in a minimal amount of acetonitrile or ethanol.

    • Note: If the waste is already in solution, proceed to step 3.

  • The Reaction:

    • Slowly add the waste solution to the Quench Solution while stirring.

    • Stir at room temperature for 24 hours .

    • Visual Check: The solution should remain clear or turn slightly yellow. Precipitates may form (the thiosulfate ester), which is acceptable.

  • Validation (The "Sniff" Test - Figurative):

    • Take a small aliquot (10 µL) and add it to a solution of 4-(p-nitrobenzyl)pyridine (NBP). A lack of purple color indicates the alkylating agent is destroyed. Alternatively, for routine disposal, the 24-hour stir time with excess thiosulfate is sufficient.

  • Final pH Check:

    • Check the pH of the mixture.[4] If acidic (pH < 6), add solid Sodium Bicarbonate until pH is neutral (6-8).

Part 4: Waste Stream Management

Once quenched, the material is no longer a reactive alkylator, but it is still chemical waste.

Waste CategoryClassification Code (RCRA)Container Labeling
Quenched Mixture Halogenated Organic Solvent "Quenched Alkyl Bromide Waste - Contains Acetonitrile/Ethanol & Thiosulfates"
Solid Debris Hazardous Solid Debris "Contaminated Debris (Gloves/Paper) - Trace Lachrymator"
Original Container Triple Rinse Rinse 3x with Acetone (add rinsate to Quench Solution). Deface label.

DOT Diagram: Disposal Decision Matrix

DisposalWorkflow Start Waste Material: 5-(Bromomethyl)imidazo[1,2-a]pyridine HBr StateCheck Physical State? Start->StateCheck Solid Pure Solid StateCheck->Solid Solution Solution (Rxn Mixture) StateCheck->Solution Dissolve Dissolve in Acetonitrile/EtOH Solid->Dissolve Quench Add to Sodium Thiosulfate/Bicarb Soln (Stir 24h) Solution->Quench Dissolve->Quench CheckPH Check pH (Target 6-8) Quench->CheckPH Adjust Add NaHCO3 CheckPH->Adjust If pH < 6 Disposal Dispose as Halogenated Organic Waste CheckPH->Disposal If pH 6-8 Adjust->CheckPH

Caption: Operational workflow for the safe neutralization and disposal of reactive bromomethyl heterocycles.

Part 5: Emergency Response

  • Spill (Solid): Do not sweep (generates dust/tears). Cover with Vermiculite or Spill-X-C . Scoop gently into a bag and treat as hazardous waste.

  • Skin Exposure: Wash immediately with soap and water for 15 minutes.[5] Do not use ethanol (increases absorption).

  • Eye Exposure: Flush for 15 minutes. Seek medical attention immediately—corneal damage from HBr is rapid.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 136645-25-5, 3-(Bromomethyl)phenoxyacetic acid (Analogous Alkyl Bromide). Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory.[6] Wiley-Interscience. (Source for thiosulfate quenching protocols).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide

Handling 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide (CAS: 2089315-51-3) requires a rigorous, mechanistic approach to laboratory safety. As a bifunctional molecule containing both a highly reactive electrophilic b...

Author: BenchChem Technical Support Team. Date: March 2026

Handling 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide (CAS: 2089315-51-3) requires a rigorous, mechanistic approach to laboratory safety. As a bifunctional molecule containing both a highly reactive electrophilic bromomethyl group and a hydrobromide salt, it presents acute risks that standard "routine" PPE protocols fail to adequately address.

This guide provides drug development professionals and synthetic chemists with field-proven, self-validating safety protocols designed to mitigate the specific chemical causalities of this compound.

Hazard Profile & Mechanistic Causality

To select the correct Personal Protective Equipment (PPE), one must first understand the molecular behavior of the threat. 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide presents two primary hazard pathways:

  • Electrophilic Alkylation: The bromomethyl moiety (-CH₂Br) is a potent alkylating agent. If it bypasses dermal barriers, biological nucleophiles (such as amines in cellular proteins or nitrogen bases in DNA) will readily attack the benzylic carbon via an Sₙ2 mechanism, leading to irreversible cellular cross-linking, severe burns, and potential genotoxicity[1].

  • Hydrolytic HBr Release (Lachrymator): As a hydrobromide salt, exposure to ambient atmospheric moisture can induce slow hydrolysis, off-gassing corrosive hydrogen bromide (HBr) vapor. This makes the solid powder a severe lachrymator (tear-inducing) and a respiratory hazard[2].

G cluster_0 Chemical Hazard Mechanisms cluster_1 PPE Intervention Strategy Chem 5-(Bromomethyl)imidazo [1,2-a]pyridine HBr HBr HBr Gas Release (Hydrolysis) Chem->HBr Ambient Moisture Alkylation Electrophilic Alkylation (Tissue Damage) Chem->Alkylation Biological Nucleophiles Resp Fume Hood & Respirator HBr->Resp Mitigates Goggles Sealed Goggles HBr->Goggles Mitigates Gloves Double Gloving (Nitrile/Neoprene) Alkylation->Gloves Prevents Dermal Entry

Mechanistic pathways of bromomethyl hazards and targeted PPE interventions.

Core PPE Matrix: Quantitative & Qualitative Standards

Standard laboratory attire is insufficient for handling reactive alkylating agents. The following matrix outlines the required PPE, grounded in the causality of the compound's reactivity.

Protection TypeRequired EquipmentSpecification / StandardMechanistic Rationale
Eye/Face Tightly fitting chemical safety goggles.EN 166 (EU) or ANSI Z87.1 (US)[1].Standard safety glasses lack orbital seals. The lachrymatory nature of bromomethyl compounds requires a full seal to prevent HBr vapor from reacting with the aqueous environment of the eye[2].
Dermal (Hands) Double-gloving system.Inner: Nitrile (≥0.11mm, EN 374).Outer: Neoprene or Butyl rubber.Alkylating agents can permeate thin nitrile over time. The outer glove provides a robust chemical barrier against the electrophile, while the inner glove acts as a fail-safe during outer glove removal[3].
Dermal (Body) Heavy-duty lab coat or Tyvek sleeves.Closed-front, elastic cuffs.Prevents micro-dust accumulation on forearms during weighing. The hydrobromide salt is a fine powder that can easily become airborne via static charge.
Respiratory N95/P100 Particulate Respirator.NIOSH approved (if weighing outside a controlled enclosure).Protects against inhalation of the alkylating powder. Note: Primary handling must always occur inside a certified fume hood, rendering the respirator a secondary backup.

Step-by-Step Operational Workflow

To ensure maximum safety, every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Environmental Preparation & Validation
  • Fume Hood Verification: Turn on the chemical fume hood. Validation: Check the magnehelic gauge; it must read between 0.4 and 0.6 inches of water, or the digital monitor must confirm a face velocity of 80–100 feet per minute (fpm).

  • Clear the Deck: Remove all strong bases, amines, and thiols from the hood. Causality: 5-(Bromomethyl)imidazo[1,2-a]pyridine will react violently and exothermically with strong nucleophiles.

  • Establish a Quench Bath: Prepare a beaker containing a 10% aqueous Sodium Thiosulfate (

    
    ) solution. Causality:  Thiosulfate is a mild, odorless sulfur nucleophile that will rapidly and safely substitute the bromine atom, neutralizing the alkylating hazard of contaminated spatulas or accidental micro-spills.
    
Phase 2: PPE Donning & Material Handling
  • Don PPE: Wash hands

    
     Don inner nitrile gloves 
    
    
    
    Don lab coat
    
    
    Don safety goggles
    
    
    Don outer neoprene gloves.
  • Static Mitigation: Use an anti-static gun (Zerostat) on the weighing boat and use a metal (grounded) spatula. Causality: Hydrobromide salts often carry static charges. Eliminating static prevents the highly toxic powder from aerosolizing when the container is opened.

  • Weighing (Closed-Vessel Tare):

    • Place a sealed vial on the balance and tare it.

    • Move the vial into the fume hood, open it, and add the required mass of 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide.

    • Seal the vial, wipe the exterior with a damp disposable towel, and re-weigh.

    • Validation: This method ensures zero exposure to airborne particulates outside the fume hood.

Phase 3: Post-Operation Decontamination
  • Tool Quenching: Immediately submerge the contaminated spatula and empty source vials into the prepared 10% Sodium Thiosulfate bath. Leave for 30 minutes.

  • Surface Wipe: Wipe the fume hood base with a disposable towel dampened with the thiosulfate solution, followed by a water wipe.

  • Doffing: Remove outer gloves inside the fume hood and dispose of them as hazardous solid waste. Remove goggles and lab coat, then remove inner gloves. Wash hands with soap and water[3].

Spill Management & Disposal Plan

In the event of a spill, immediate chemical neutralization is prioritized over physical cleanup to prevent aerosolization of the alkylating agent.

  • Small Spills (<50g inside fume hood):

    • Do not use pure water, as this accelerates HBr gas release.

    • Gently pour the 10% Sodium Thiosulfate quench solution directly over the powder. Validation: You will observe the powder dissolving and potentially a mild color change as the alkylation of the thiosulfate occurs, rendering the molecule inert.

    • Absorb the neutralized liquid with vermiculite or universal spill pads.

    • Scoop into a designated, sealable hazardous waste container using non-sparking tools.

  • Large Spills (Outside fume hood): Evacuate the laboratory immediately. The release of HBr gas and airborne alkylating dust requires HAZMAT intervention with self-contained breathing apparatus (SCBA)[4].

  • Waste Disposal: All unquenched material, contaminated gloves, and empty packaging must be double-bagged in transparent, sealable bags and labeled strictly as "Halogenated Organic Waste - Toxic Alkylating Agent"[3].

References

1.1 - Benchchem. 2.2 - Thermo Fisher Scientific. 3. 3 - LSU Health Sciences Center. 4. 4 - Division of Research Safety, University of Illinois.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.